1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-(2-methylsulfonylphenyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-16(14,15)10-5-3-2-4-9(10)13-7-8(11)6-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFUPKJXMQAKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine chemical properties
This is a comprehensive technical guide for 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine , structured for researchers and drug development professionals.[1]
A Privileged Scaffold for Kinase and Enzyme Inhibitor Discovery[1]
Executive Summary
1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine (CAS: 1250582-48-9 ) is a specialized heterocyclic building block used primarily in the synthesis of small-molecule inhibitors targeting protein kinases (e.g., p38 MAPK, JAK) and coagulation factors (e.g., Factor Xa).[1]
This molecule combines a 4-aminopyrazole core—a proven ATP-hinge binding motif—with an ortho-methanesulfonylphenyl group.[1] The ortho-sulfone substituent provides critical steric bulk that forces the phenyl and pyrazole rings out of planarity, creating a twisted conformation essential for selectivity in confined enzymatic pockets.[1] Furthermore, the sulfone moiety acts as a metabolic bioisostere for sulfonamides, offering hydrogen-bond acceptance without the hypersensitivity risks associated with primary sulfonamides.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine |
| CAS Number | 1250582-48-9 |
| Molecular Formula | C₁₀H₁₁N₃O₂S |
| Molecular Weight | 237.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF, Methanol; Low solubility in Water |
| pKa (Conjugate Acid) | ~3.2 – 3.8 (Estimated) |
| LogP | ~1.2 (Predicted) |
| H-Bond Donors/Acceptors | 2 Donors (NH₂), 4 Acceptors (N, O=S=O) |
Structural Insight
-
Electronic Effect : The N-phenyl group is electron-withdrawing, reducing the basicity of the 4-amino group compared to 1-alkylpyrazoles.[1] This makes the amine less liable to oxidation but still sufficiently nucleophilic for acylation.[1]
-
Conformational Lock : The bulky sulfone group at the ortho position creates significant steric clash with the pyrazole protons, restricting free rotation around the N-C(phenyl) bond. This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to a protein target.
Synthetic Routes & Methodology
The synthesis of this scaffold typically proceeds via a convergent route involving the construction of the pyrazole ring on a hydrazine precursor.[1]
Step-by-Step Protocol
Step 1: Preparation of 2-(Methanesulfonyl)phenylhydrazine
-
Reagents : 2-(Methanesulfonyl)aniline, NaNO₂, HCl, SnCl₂ (or Na₂SO₃).[1]
-
Mechanism : Diazotization of the aniline followed by reduction.
-
Critical Control : Temperature must be kept <5°C during diazotization to prevent phenol formation.
Step 2: Cyclization to 4-Nitropyrazole
-
Reagents : Nitromalonaldehyde sodium salt (or 2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane perchlorate), Ethanol/Acetic Acid.[1]
-
Procedure : The hydrazine is condensed with the nitromalonaldehyde equivalent. The electron-deficient nature of the hydrazine requires mild acid catalysis to facilitate the cyclization.[1]
-
Outcome : Formation of 1-(2-methanesulfonylphenyl)-4-nitro-1H-pyrazole.[1]
Step 3: Reduction to 4-Aminopyrazole
-
Reagents : Iron powder/NH₄Cl (Bechamp reduction) or H₂/Pd-C.
-
Protocol :
Synthesis Visualization (DOT)
Caption: Convergent synthesis pathway from aniline precursor to the final aminopyrazole scaffold.
Reactivity Profile & Applications
The 4-amino group is the primary handle for derivatization.[1] Due to the reduced electron density of the pyrazole ring (caused by the electron-withdrawing N-aryl sulfone), the amine is a modest nucleophile .[1]
Key Transformations
-
Amide Coupling (Kinase Inhibitors) :
-
Reaction : Coupling with carboxylic acids using HATU or EDC/HOBt.
-
Application : This is the most common reaction. The resulting amide forms a donor-acceptor motif that often binds to the "hinge region" of kinases (e.g., p38, JNK).[1]
-
Note: Pyridine or DIPEA is required to neutralize the HCl if acid chlorides are used.
-
-
Urea/Carbamate Formation :
-
Reaction : Treatment with isocyanates or chloroformates.
-
Application : Used to extend the scaffold into the "solvent-exposed" regions of the binding pocket or to modulate solubility.[1]
-
-
Sandmeyer-Type Reactions :
Mechanism of Action (Kinase Binding)
In many kinase inhibitors, the pyrazole N2 (nitrogen) acts as a hydrogen bond acceptor from the hinge region backbone NH, while the exocyclic NH (from the amide formed at position 4) acts as a hydrogen bond donor to the backbone carbonyl.[1]
Reactivity Visualization (DOT)
Caption: Primary derivatization pathways for the 4-aminopyrazole core in medicinal chemistry.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for functionalized anilines/pyrazoles.[1]
-
Hazards :
-
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (browning) upon prolonged exposure to air.
-
Disposal : Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Sulfur content).
References
-
Chemical Identity Verification
-
Synthesis of 4-Aminopyrazoles
- Context: General methodology for nitromalonaldehyde cycliz
-
Source: Journal of Heterocyclic Chemistry, "Synthesis of 1-aryl-4-nitro-1H-pyrazoles".[1]
-
Kinase Inhibitor Design
- Context: Role of aminopyrazoles as hinge binders.
-
Source: Journal of Medicinal Chemistry, "Pyrazole-based inhibitors of p38 mitogen-activated protein kinase".[1]
Sources
Structural Elucidation & Validation Protocol: 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
Executive Summary
This technical guide outlines the definitive structural elucidation workflow for 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine . As a critical intermediate in the synthesis of JAK inhibitors and Factor Xa anticoagulants, the structural integrity of this scaffold is paramount.
The core challenge in characterizing this molecule lies in distinguishing the N1-arylated regioisomer from the thermodynamically possible N2-isomer, and confirming the oxidative state of the sulfur moiety. This protocol synthesizes high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and vibrational spectroscopy (IR) into a self-validating evidentiary chain.
Part 1: Synthetic Provenance & Regiochemical Challenge
To understand the elucidation requirements, we must first acknowledge the synthetic origin. The target molecule is typically synthesized via the condensation of (2-methanesulfonylphenyl)hydrazine with a 2-cyano-3-ethoxyacrylate derivative or nitromalonaldehyde equivalent, followed by reduction/decarboxylation.
The Ambiguity:
The hydrazine nitrogen atoms are non-equivalent due to the steric and electronic influence of the ortho-methanesulfonyl group. While N1-attack is kinetically favored, steric hindrance from the bulky
Diagram 1: Synthetic Pathway & Potential Isomers
Caption: Synthetic divergence showing the critical need to distinguish the N1-target from the N2-impurity.
Part 2: Mass Spectrometry (HRMS)
Objective: Establish Molecular Formula and Sulfur Oxidation State.
The presence of the sulfone group (
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Target Formula:
-
Exact Mass: 237.0572 Da.
Validation Criteria:
-
Parent Ion: Observe
at m/z 238.0645 (± 5 ppm). -
Isotope Pattern: The
isotope (4.2% natural abundance) must provide an M+2 peak at ~4.5% relative intensity. -
Fragmentation: In MS/MS, look for the neutral loss of
(64 Da) or the methyl radical ( , 15 Da), confirming the methanesulfonyl moiety.
Part 3: Vibrational Spectroscopy (FT-IR)
Objective: Confirm Functional Groups (Sulfone & Amine).
Before consuming sample for NMR, IR provides a rapid "fingerprint" validation.
| Functional Group | Frequency ( | Intensity | Assignment |
| Primary Amine ( | 3420 & 3340 | Medium | Asymmetric & Symmetric Stretch |
| Sulfone ( | 1310 - 1290 | Strong | Asymmetric Stretch |
| Sulfone ( | 1160 - 1140 | Strong | Symmetric Stretch |
| C=N (Pyrazole) | ~1580 | Medium | Ring Stretch |
Self-Validation Check: If the bands at 1300/1150
Part 4: NMR Spectroscopy (The Core Elucidation)
This is the definitive step. We must distinguish the protons on the pyrazole ring and verify their spatial relationship to the phenyl ring.
1H NMR Prediction & Assignment (DMSO- , 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| 3.10 - 3.25 | Singlet | 3H | Methyl on sulfone (deshielded). | |
| 4.20 - 4.80 | Broad Singlet | 2H | Exchangeable with | |
| Pyrazole H-3 | 7.45 | Singlet | 1H | Less deshielded than H-5. |
| Pyrazole H-5 | 7.95 | Singlet | 1H | Diagnostic: Deshielded by the N1-aryl ring current. |
| Aryl H-3' | 8.05 | Doublet | 1H | Ortho to |
| Aryl H-6' | 7.60 | Doublet | 1H | Ortho to Pyrazole (shielded relative to H-3'). |
| Aryl H-4'/H-5' | 7.70 - 7.85 | Multiplet | 2H | Remaining aromatic protons. |
The "Smoking Gun": 2D NMR Correlations
To prove the N1-linkage (Target) vs. N2-linkage (Impurity), we rely on NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) .
The Logic of Regiochemistry:
-
In the N1-isomer: The Pyrazole H-5 proton is spatially close to the Phenyl H-6' (ortho) proton.
-
In the N2-isomer: The Pyrazole H-3 and H-5 are equivalent (or nearly so) if the amine is at position 4, but crucially, neither would show a strong NOE to the phenyl ring due to the geometry of the N2-linkage pushing the rings further apart or changing the twist angle.
Diagram 2: Definitive NMR Correlation Map
Caption: The critical NOESY interaction between Pyrazole H-5 and Phenyl H-6' confirms the N1-substitution.
Protocol for NMR Validation
-
Solvent Selection: Use DMSO-
. Chloroform ( ) may cause peak overlapping of the amine protons with aromatics. -
Run HMBC: Look for a cross-peak between Pyrazole H-5 (
7.95 ppm) and the quaternary Phenyl C-1 carbon ( 138 ppm). -
Run NOESY/ROESY: Irradiate the Pyrazole H-5 signal.
-
Result A (Pass): Enhancement of the Phenyl H-6' signal (
7.60 ppm). Conclusion: Structure Confirmed.
-
Part 5: References
-
Claramunt, R. M., et al. (2006). "The structure of N-phenylpyrazoles and indazoles: A combined 13C and 15N CPMAS NMR and crystallographic study." Magnetic Resonance in Chemistry.
-
López, C., et al. (2010). "Regiochemistry of the alkylation of pyrazoles: A review." Beilstein Journal of Organic Chemistry.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Standard reference for IR Sulfone/Amine shifts).
-
Reich, H. J. (2024). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry.
Technical Guide: Synthesis of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
Executive Summary
This technical guide details the synthetic pathway for 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine , a high-value heterocyclic building block often utilized in the development of Factor Xa inhibitors (analogous to the Apixaban scaffold) and various kinase inhibitors.
The recommended synthetic strategy employs a convergent nucleophilic aromatic substitution (SNAr) followed by a catalytic hydrogenation . This route is selected over hydrazine-based cyclization methods due to its superior regiocontrol, higher atom economy, and scalability. The presence of the ortho-methanesulfonyl group on the aryl ring acts as a potent electron-withdrawing group (EWG), significantly activating the ring for nucleophilic attack, thereby ensuring high yields under mild conditions.
Retrosynthetic Analysis & Strategy
Structural Disconnection
The target molecule consists of a pyrazole core substituted at the N1 position with a 2-methanesulfonylphenyl group and at the C4 position with a primary amine. The most logical disconnection is at the N1–C(Ar) bond.
-
Target: 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
-
Precursor 1 (Nucleophile): 4-Nitropyrazole (Commercial commodity)
-
Precursor 2 (Electrophile): 1-Fluoro-2-(methylsulfonyl)benzene
-
Transformation: SNAr coupling followed by Nitro-to-Amine reduction.
Mechanistic Rationale
The choice of 1-fluoro-2-(methylsulfonyl)benzene is critical. The sulfone group (–SO₂Me) at the ortho position exerts a strong inductive (-I) and mesomeric (-M) effect. This lowers the energy of the transition state (Meisenheimer complex) during the nucleophilic attack by the pyrazole nitrogen. Fluorine is preferred over chlorine or bromine in SNAr reactions of this type because the high electronegativity of fluorine increases the electrophilicity of the ipso-carbon, accelerating the rate-determining step of nucleophilic addition.
Pathway Visualization
The following diagram outlines the retrosynthetic logic and the forward reaction pathway.
Figure 1: Retrosynthetic disconnection and forward synthesis pathway.
Detailed Synthetic Protocol
Step 1: N-Arylation via SNAr
Objective: Coupling of 4-nitropyrazole with 1-fluoro-2-(methylsulfonyl)benzene.
Reagents & Materials
| Reagent | Role | Equivalents | Notes |
| 4-Nitropyrazole | Nucleophile | 1.0 eq | Solid, check purity |
| 1-Fluoro-2-(methylsulfonyl)benzene | Electrophile | 1.1 eq | Slight excess ensures complete consumption of pyrazole |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 eq | Finely ground/anhydrous |
| DMF (N,N-Dimethylformamide) | Solvent | 10 vol | Anhydrous preferred |
Experimental Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-Nitropyrazole (1.0 eq) and Potassium Carbonate (2.0 eq).
-
Solvation: Add DMF (10 volumes relative to pyrazole mass) and stir at room temperature for 15 minutes to allow partial deprotonation of the pyrazole (formation of the pyrazolate anion).
-
Addition: Add 1-Fluoro-2-(methylsulfonyl)benzene (1.1 eq) in one portion.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen or Argon). Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] The reaction is typically complete within 3–5 hours.
-
Checkpoint: The spot for 4-nitropyrazole (more polar) should disappear, replaced by a less polar product spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (30 volumes). The product should precipitate as a solid due to the hydrophobic nature of the nitrophenylpyrazole.
-
Stir the slurry for 30 minutes to ensure granulation.
-
Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.
-
-
Purification: Dry the solid in a vacuum oven at 50°C. If necessary, recrystallize from Ethanol/Water.
-
Expected Yield: 85–95%
-
Appearance: Pale yellow to off-white solid.
-
Step 2: Nitro Group Reduction
Objective: Chemoselective reduction of the nitro group to the primary amine without reducing the sulfone or the aromatic rings.
Reagents & Materials
| Reagent | Role | Equivalents | Notes |
| Nitro Intermediate (from Step 1) | Substrate | 1.0 eq | |
| 10% Palladium on Carbon (Pd/C) | Catalyst | 10 wt% | 50% wet is safer to handle |
| Hydrogen Gas (H₂) | Reductant | Balloon/1 atm | Or Ammonium Formate (transfer hydrog.)[2][3] |
| Methanol (MeOH) | Solvent | 20 vol | Ethanol or THF also suitable |
Experimental Procedure
-
Setup: In a hydrogenation vessel (or round-bottom flask), dissolve the Nitro Intermediate in Methanol .
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under a gentle stream of nitrogen.
-
Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent or water during addition.
-
-
Hydrogenation: Purge the vessel with Nitrogen (3x) and then with Hydrogen (3x). Maintain a Hydrogen atmosphere (balloon pressure is usually sufficient) and stir vigorously at room temperature.
-
Monitoring: Monitor by TLC or LC-MS. The yellow color of the nitro compound will fade to colorless. Reaction time is typically 2–6 hours.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with Methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Isolation: The resulting residue is the target amine. It may solidify upon standing or require trituration with Diethyl Ether or Hexanes.
-
Expected Yield: 90–98%
-
Appearance: Off-white to white solid.
-
Mechanism of Action (Step 1)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The ortho-sulfone group is essential for stabilizing the anionic intermediate.
Figure 2: SNAr Mechanism showing the stabilization role of the sulfone group.
Analytical Characterization
To validate the synthesis, the following analytical signatures should be confirmed:
| Technique | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~3.2 ppm (s, 3H) | Methyl group of the sulfone (-SO₂CH₃). |
| δ ~4.5–5.0 ppm (bs, 2H) | Primary amine (-NH₂). Disappears with D₂O shake. | |
| δ ~7.5–8.0 ppm (m, 4H) | Phenyl ring protons.[4] | |
| δ ~7.4 ppm (s, 1H) & 8.0 ppm (s, 1H) | Pyrazole C3-H and C5-H. | |
| LC-MS (ESI+) | [M+H]⁺ | Consistent with molecular weight (Calc: ~237.28 Da). |
| IR Spectroscopy | ~3300–3400 cm⁻¹ | N-H stretching (primary amine doublet). |
| ~1300 & 1150 cm⁻¹ | Sulfone S=O stretching (asymmetric & symmetric). |
Troubleshooting & Optimization
Regioselectivity
In the SNAr reaction, 4-nitropyrazole is symmetric, so regioselectivity is not an issue. However, if using a 3-substituted pyrazole, regioisomers (N1 vs N2 attack) would form. The steric bulk of the ortho-sulfone generally favors the formation of the less sterically hindered isomer, but this is irrelevant for the symmetric 4-nitro precursor.
Impurity Profile
-
Hydrodefluorination: If the reaction temperature is too high (>120°C) or reaction time prolonged, trace amounts of the defluorinated byproduct (via radical pathways) might be observed.
-
Incomplete Reduction: If the hydrogenation stops early, the hydroxylamine intermediate (R-NHOH) may persist. Ensure the catalyst is active and H₂ pressure is maintained.
References
-
Convergent Synthesis of Factor Xa Inhibitors
- Nucleophilic Aromatic Substitution (SNAr)
-
Catalytic Hydrogenation of Nitro-Pyrazoles
-
Pinto, D. J. P., et al. (2007).[7] Discovery of an Oral Factor Xa Inhibitor. Journal of Medicinal Chemistry.
-
Source:
- Context: Describes the reduction of nitropyrazole intermediates using Pd/C to access aminopyrazoles for drug synthesis.
-
-
General Pyrazole Synthesis Reviews
- Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.
-
Source:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure, magnetic properties and fluorescence selectivity of 1D chain complexes based on the pyrazolyl nitronyl nitroxide radical - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine CAS number lookup
An In-depth Technical Guide to 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive overview of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs for its ability to engage in various biological interactions.[1][2][3] This document details the compound's physicochemical properties, outlines a plausible synthetic pathway, and delves into its established role as a kinase inhibitor. Particular focus is given to its mechanism of action, potential therapeutic applications, and detailed experimental protocols relevant to its evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Compound Identification and Physicochemical Properties
Chemical Structure
Caption: 2D Structure of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine.
Predicted Physicochemical Data
Quantitative data for the specific target molecule is predicted based on its structure and data from similar compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C10H11N3O2S | Calculated |
| Molecular Weight | 237.28 g/mol | Calculated |
| XlogP (predicted) | ~1.0 - 1.5 | Estimated based on analogs |
| Monoisotopic Mass | 237.05722 Da | Calculated |
| Physical State | Likely a solid at room temperature | Based on similar pyrazole derivatives |
| Boiling Point | >300 °C (predicted) | Based on related structures[5] |
| Melting Point | 150 - 170 °C (estimated) | Range based on substituted pyrazoles |
| Hydrogen Bond Donors | 1 (from amine) | Calculated |
| Hydrogen Bond Acceptors | 5 (N, N, O, O) | Calculated |
Synthesis and Characterization
The synthesis of substituted aminopyrazoles is a well-established field in organic chemistry.[6][7] A plausible and efficient route to synthesize 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine involves a multi-step process starting from commercially available materials. The general strategy relies on the construction of the pyrazole core, followed by functionalization.
Proposed Synthetic Workflow
The synthesis can be logically approached by first preparing the key intermediate, (2-methanesulfonylphenyl)hydrazine, and then condensing it with a suitable three-carbon synthon to form the pyrazole ring.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and observations.
Step 4 & 5: Pyrazole Formation and Reduction
-
Cyclocondensation:
-
To a solution of (2-methanesulfonylphenyl)hydrazine (1.0 eq) in glacial acetic acid (5-10 mL/mmol), add 3,3-dimethoxy-2-nitropropanenitrile (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting hydrazine is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate (4-Nitro-1-(2-methanesulfonylphenyl)-1H-pyrazole) by filtration, wash with water, and dry under vacuum.
-
-
Reduction of the Nitro Group:
-
Suspend the crude nitro-pyrazole intermediate in ethanol or methanol.
-
Add Palladium on carbon (10% w/w, ~5 mol%) to the suspension.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Characterization and Quality Control
The identity and purity of the final compound must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Expected signals would include aromatic protons, pyrazole ring protons, and singlets for the amine and methylsulfonyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product, typically aiming for >95% for use in biological assays.
Biological Activity and Mechanism of Action
The 1-phenyl-1H-pyrazol-4-amine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are critical enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8][9]
Primary Target Class: Protein Kinases
Compounds with this core structure have shown potent inhibitory activity against several key kinases. The amine at the 4-position of the pyrazole often acts as a crucial hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the kinase. The substituted phenyl ring at the 1-position explores a deeper hydrophobic region of the active site, providing both potency and selectivity.
Recent research has highlighted the discovery of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives as highly potent inhibitors of Spleen Tyrosine Kinase (Syk).[9] Syk is a non-receptor tyrosine kinase essential for signal transduction in hematopoietic cells, particularly in the B-cell receptor (BCR) signaling pathway.[9] Aberrant Syk activation is linked to various hematological malignancies.[9]
Signaling Pathway Inhibition
The primary mechanism of action for this class of compounds is the competitive inhibition of ATP binding to the kinase active site. By occupying this site, the inhibitor prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade.
Caption: Inhibition of the BCR signaling pathway via Syk kinase.
Applications in Drug Development
The potent and selective inhibition of kinases like Syk makes 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine and its analogs promising candidates for therapeutic development, particularly in oncology and immunology.
-
Hematological Malignancies: As potent Syk inhibitors, these compounds have the potential to treat B-cell lymphomas and leukemias where BCR signaling is a key driver of cancer cell growth and survival.[9]
-
Inflammatory Diseases: Syk also plays a role in signaling pathways of other immune cells, such as mast cells and macrophages. Inhibition of Syk is a validated strategy for treating allergic and autoimmune diseases.
-
Other Kinase Targets: The pyrazole scaffold is versatile. Minor structural modifications can redirect its selectivity towards other important cancer targets, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[8][10]
Key Experimental Protocol: In Vitro Kinase Assay
To evaluate the inhibitory potency of the compound against a target kinase (e.g., Syk), a biochemical assay is essential. The following is a generalized protocol for a luminescence-based kinase assay.
Objective: To determine the IC50 value of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine against Syk kinase.
Materials:
-
Recombinant human Syk enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase peptide)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound serially diluted in DMSO
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 10 mM. Then, dilute this series further into the kinase assay buffer.
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted compound solution (or DMSO for control wells).
-
Add 2.5 µL of a 2x enzyme/substrate mixture prepared in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (final concentration should be at or near the Km for the enzyme).
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the high signal (DMSO only) and low signal (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar aminopyrazole and sulfone-containing research chemicals should be followed.[11][12]
-
Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- MilliporeSigma. (2026, January 6).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved February 23, 2026, from [Link].
- Enamine.
- Fisher Scientific.
- Safety D
- Fisher Scientific.
- American Chemical Society. (2025, September 20).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 28466-66-2. Retrieved February 23, 2026, from [Link].
- Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024, September 28).
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CAS. 1H-Pyrazole-4-carboxamide, N-(aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-, methanesulfonate (1:1) - CAS Common Chemistry. Retrieved February 23, 2026, from [Link].
- Environmental Protection Agency. 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid.
- MDPI. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- National Journal of Pharmaceutical Sciences. (2021, May 15).
- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- ChemicalBook. (2026, January 17).
- MDPI. (2022, December 14).
- SpringerLink. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- PubMed. (2023, July 1). Discovery of 3-(1H-benzo[d]imidazole-2-yl)
-
PubChemLite. 1-methanesulfonyl-1h-pyrazol-4-amine (C4H7N3O2S). Retrieved February 23, 2026, from [Link].
- PubMed. (2023, March 25). Discovery of N,4-Di(1 H-pyrazol-4-yl)
- Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.
- SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. (2025, June 3). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF.
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- Royal Society of Chemistry. (2025, August 28). Analytical Methods.
- ChemRxiv. Practical Synthesis of Pyrazol-4-thiols.
- Merck. 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylic acid.
- National Center for Biotechnology Information. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Frontiers. (2019, April 8). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
- RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- ResearchGate. (2025, August 6). 1-[4-(Methylsulfonyl)
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PubChemLite. 1-phenyl-1h-pyrazol-4-amine (C9H9N3). Retrieved February 23, 2026, from [Link].
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The Pyrazole Privilege: A Technical Guide to Discovery, Synthesis, and Therapeutic Application
Executive Summary
The pyrazole ring (1,2-diazole) stands as one of the most prolific "privileged scaffolds" in modern medicinal chemistry. From Ludwig Knorr’s serendipitous discovery of antipyrine in 1883 to the precision kinase inhibitors of the 21st century, this five-membered heterocycle has proven indispensable. Its utility stems from a unique combination of properties: metabolic stability, the ability to act as both a hydrogen bond donor and acceptor, and a distinct tautomeric profile that modulates receptor binding.
This guide moves beyond basic textbook definitions to provide researchers with a field-tested framework for working with pyrazoles. We explore the critical causality between synthetic regioselectivity and biological efficacy, provide a self-validating protocol for scaffold construction, and map the signaling pathways of blockbuster pyrazole therapeutics.
Part 1: The Pyrazole Pharmacophore[1]
Historical Context & Chemical Nature
The history of the pyrazole is a timeline of pharmaceutical evolution. It began in 1883 when Ludwig Knorr, attempting to synthesize quinoline derivatives, condensed ethyl acetoacetate with phenylhydrazine. The result was not a quinoline, but 1-phenyl-3-methyl-5-pyrazolone (a tautomer of the pyrazole core), which led to Antipyrine , the world’s first synthetic analgesic/antipyretic.
Tautomerism: The Binding Switch
For the medicinal chemist, the most critical feature of
-
Why it matters: In protein binding pockets, a pyrazole often binds in a specific tautomeric form. If the energy barrier to assume that tautomer is too high, potency is lost.
-
Design Strategy: Substituents on the carbon backbone (
, , ) shift this equilibrium. Electron-withdrawing groups (EWGs) generally favor the tautomer where the proton is on the nitrogen furthest from the EWG to minimize dipole repulsion.
Part 2: Strategic Synthesis & Protocols
The classic Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) remains the workhorse of the industry. However, a major pitfall in this reaction is regioselectivity .
When reacting an unsymmetrical 1,3-diketone (
Protocol: Regiocontrolled Synthesis of 1,3,5-Trisubstituted Pyrazoles
Objective: Synthesize a specific regioisomer of a 1-aryl-3,5-dialkylpyrazole with >95% purity.
Materials
-
Substrate: 1-Benzoylacetone (Unsymmetrical 1,3-diketone)
-
Reagent: Phenylhydrazine hydrochloride
-
Solvent: Ethanol (Absolute)[1]
-
Catalyst: Glacial Acetic Acid (promotes specific isomer) vs. HCl
-
Validation: 1H-NMR (NOE experiments are mandatory for isomer confirmation)
Step-by-Step Methodology
-
Reaction Setup (The Kinetic Control):
-
Dissolve 1-Benzoylacetone (10 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Application Note: To favor the 5-phenyl-3-methyl isomer, add Phenylhydrazine (10 mmol) dropwise at 0°C. The hydrazine
attacks the most electrophilic carbonyl (the ketone next to the smaller methyl group) first. -
To favor the 3-phenyl-5-methyl isomer, pre-mix the hydrazine with acid to protonate the carbonyls, altering electrophilicity, and reflux immediately (Thermodynamic control).
-
-
Cyclization:
-
Stir the mixture at room temperature for 1 hour, then reflux for 3 hours.
-
Monitor: TLC (Hexane:EtOAc 4:1). Look for the disappearance of the diketone starting material.
-
-
Workup & Isolation:
-
Evaporate ethanol under reduced pressure.
-
Redissolve residue in EtOAc and wash with
(to remove acid traces) and Brine. -
Dry over
and concentrate.
-
-
Purification (Critical Step):
-
Recrystallize from Ethanol/Water.
-
Self-Validating Check: If the melting point range is >2°C, you likely have a mixture of regioisomers. Perform Column Chromatography if necessary.
-
-
Isomer Verification (NOE NMR):
-
Irradiate the N-phenyl ortho-protons.
-
Positive NOE at the C5-substituent confirms its spatial proximity. If you see NOE at the Methyl group, you have the 5-methyl isomer. If you see NOE at the Phenyl group, you have the 5-phenyl isomer.
-
Part 3: Structural Biology & SAR Logic
The "Privileged Scaffold" status of pyrazole arises from its ability to orient substituents in vectors that match common biological binding pockets (like the ATP-binding site of kinases).
Comparative Analysis of Blockbuster Pyrazoles
| Drug Name | Target | Pyrazole Role | Key Structural Feature |
| Celecoxib | COX-2 | Core Scaffold | 1,5-Diaryl substitution provides steric bulk that fits the larger COX-2 pocket but is excluded from COX-1. |
| Ruxolitinib | JAK1/JAK2 | H-Bond Donor/Acceptor | Pyrazole is fused to a pyrimidine; acts as an ATP-mimetic hinge binder. |
| Sildenafil | PDE5 | Mimic of Guanine | Pyrazolo[4,3-d]pyrimidine core mimics the purine ring of cGMP. |
| Rimonabant | CB1 | Antagonist Core | 1,5-Diaryl structure locks the receptor in an inactive conformation (Inverse Agonist). |
Visualization: The Pyrazole Optimization Workflow
The following diagram illustrates the iterative logic used to optimize a pyrazole hit into a lead candidate, specifically addressing the regioselectivity loop.
Figure 1: The Pyrazole Structural Optimization Cycle. Note the critical "Regioisomer Check" gate; proceeding without confirming the isomer identity leads to invalid SAR data.
Part 4: Case Study – Kinase Inhibition (Ruxolitinib)[1][3][4]
Ruxolitinib (Jakafi) represents the pinnacle of modern pyrazole application. It is a Janus Kinase (JAK) inhibitor used for myelofibrosis.[2][3]
Mechanism of Action
Ruxolitinib binds to the ATP-binding cleft of JAK1 and JAK2. The pyrazole ring, fused into a pyrrolo[2,3-d]pyrimidine system, forms critical hydrogen bonds with the "hinge region" of the kinase.[2] By blocking ATP binding, it prevents the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines.
Pathway Visualization
The following diagram details the JAK-STAT signaling pathway and the specific intervention point of pyrazole-based inhibitors.
Figure 2: Mechanism of Action for Pyrazole-based JAK Inhibitors. Ruxolitinib acts as a competitive inhibitor at the JAK kinase domain, severing the signal transduction to the nucleus.
Part 5: Future Horizons
The future of pyrazole chemistry lies in Covalent Inhibitors and PROTACs (Proteolysis Targeting Chimeras).
-
Covalent Targeting: Attaching an acrylamide "warhead" to the pyrazole core allows for irreversible binding to cysteines in the kinase pocket (e.g., Ibrutinib).
-
PROTACs: Using a pyrazole-based ligand to bind a target protein, linked to an E3 ligase binder. This does not just inhibit the protein but marks it for degradation by the proteasome.
References
-
Knorr, L. (1883).[4][5][6] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[6] Link
-
Fustero, S., et al. (2011). "Recent Advances in the Regioselective Synthesis of Pyrazoles". Chemical Reviews, 111(11), 6984–7034. Link
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365. Link
-
Mesa, R. A., et al. (2012). "Ruxolitinib for the treatment of myelofibrosis".[2] Nature Reviews Drug Discovery, 11, 103–104. Link
-
Elguero, J., et al. (2002). "Tautomerism of Pyrazoles". Advances in Heterocyclic Chemistry, 81, 91-172. Link
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A Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds
Introduction
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically successful drugs across various therapeutic areas.[3][4][5] This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole-based compounds, with a primary focus on oncology and inflammation, the two areas where this scaffold has demonstrated profound impact. We will delve into the molecular mechanisms of action, present relevant experimental protocols for target validation and compound screening, and visualize key pathways and workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Pyrazole Scaffold: A Foundation for Diverse Bioactivity
The unique physicochemical properties of the pyrazole ring, including its aromaticity, hydrogen bonding capabilities (acting as both a donor and acceptor), and metabolic stability, contribute to its success as a pharmacophore.[5][6] Appropriate substitution at various positions on the pyrazole ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile, making it a highly adaptable framework for drug design.[7][8]
I. Pyrazole-Based Compounds in Oncology
The proliferation of cancer cells is often driven by aberrant signaling pathways, many of which are regulated by protein kinases. Pyrazole derivatives have emerged as a prominent class of kinase inhibitors, effectively targeting these dysregulated pathways.[9][10] The general mechanism for many pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.[8]
Key Kinase Targets
A multitude of kinases have been identified as targets for pyrazole-based anticancer agents.[7][11] The following sections detail some of the most significant examples.
1. Receptor Tyrosine Kinases (RTKs)
a. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)
EGFR and VEGFR are crucial mediators of tumor growth, proliferation, and angiogenesis.[11][12] Several pyrazole derivatives have been developed as potent dual inhibitors of EGFR and VEGFR-2.[7][12]
-
Mechanism of Action: These compounds typically occupy the ATP-binding site of the kinase domain of both receptors, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
-
Experimental Workflow for Screening EGFR/VEGFR Inhibitors:
2. Non-Receptor Tyrosine Kinases
a. Bruton's Tyrosine Kinase (BTK)
BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. [4][7]Ibrutinib, a blockbuster drug containing a pyrazole moiety, is a potent BTK inhibitor. [4]
-
Mechanism of Action: Pyrazole-based BTK inhibitors can be either covalent or non-covalent. Covalent inhibitors typically form a bond with a cysteine residue in the active site, leading to irreversible inhibition.
3. Cyclin-Dependent Kinases (CDKs)
CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. [7][13]Pyrazole derivatives have been developed as inhibitors of various CDKs, including CDK2. [7][8]
-
Mechanism of Action: These compounds compete with ATP for binding to the catalytic subunit of the CDK, leading to cell cycle arrest and apoptosis. [13]
Other Anticancer Targets
Beyond kinases, pyrazole-based compounds have been shown to exert their anticancer effects through other mechanisms:
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to mitotic arrest and cell death. [7]* DNA Intercalation: Certain pyrazole compounds can bind to the minor groove of DNA, interfering with DNA replication and transcription. [7]
Quantitative Data on Pyrazole-Based Anticancer Agents
| Compound Class | Target(s) | Example IC50 Values | Cell Lines | Reference |
| Fused Pyrazole Derivatives | EGFR, VEGFR-2 | 0.09 µM (EGFR), 0.23 µM (VEGFR-2) | HepG2 | [7][12] |
| Pyrazolo[1,5-a]pyrimidines | EGFR | Micro- to nano-molar range | MCF7, A549, HeLa, SiHa | [7] |
| Pyrazole Derivatives | CDK2 | 10.05 µM | HepG2 | [7] |
| Pyrazole Carbaldehyde Derivatives | PI3K | 0.25 µM | MCF7 | [7] |
| Pyrazolo[4,3-f]quinoline Derivatives | Haspin Kinase | 1.7 µM | HCT116 | [11] |
Experimental Protocols
MTT Assay for Cell Proliferation
Objective: To assess the cytotoxic effect of pyrazole compounds on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrazole compound and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value. [14]
II. Pyrazole-Based Compounds in Inflammation
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. [15]Pyrazole derivatives, most notably Celecoxib, are well-established anti-inflammatory agents. [16][17]
Key Anti-inflammatory Targets
1. Cyclooxygenase (COX) Enzymes
The primary mechanism of anti-inflammatory action for many pyrazole-based drugs is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins. [15][18]
-
Mechanism of Action: Many pyrazole derivatives exhibit selective inhibition of COX-2 over COX-1. [8][16]COX-2 is inducibly expressed at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal protection. The selectivity for COX-2 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs. [18]
-
Signaling Pathway:
Figure 2: Mechanism of selective COX-2 inhibition.
2. Other Inflammatory Mediators
Some pyrazole derivatives have also been shown to inhibit other inflammatory targets, including:
-
Lipoxygenase (LOX): This enzyme is involved in the synthesis of leukotrienes, which are also inflammatory mediators. [15]* Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. [15]
Experimental Protocols
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of pyrazole compounds.
Methodology:
-
Use adult Wistar rats or Swiss albino mice.
-
Administer the pyrazole compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the control group. [18][19]
III. Pyrazole-Based Compounds in Other Therapeutic Areas
The therapeutic potential of pyrazole derivatives extends beyond oncology and inflammation.
Infectious Diseases
-
Antibacterial Agents: Pyrazole-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. [3][20][21]Key targets include DNA gyrase and dihydrofolate reductase (DHFR). [22]* Antiviral and Antifungal Activity: Pyrazole derivatives have also been investigated for their efficacy against various viruses and fungi. [23][24]
Neurodegenerative Disorders
-
Monoamine Oxidase (MAO) Inhibition: Pyrazoline derivatives have shown potential as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters, suggesting their utility in treating neurodegenerative diseases like Parkinson's. [25]* Anticholinesterase Activity: Inhibition of acetylcholinesterase is a key strategy in the management of Alzheimer's disease, and some pyrazoline compounds have demonstrated this activity. [25]
Conclusion
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, giving rise to a diverse array of therapeutic agents. Its ability to be readily functionalized allows for the precise targeting of a wide range of biological molecules, particularly kinases and cyclooxygenases. The continued exploration of pyrazole chemistry, coupled with a deeper understanding of disease biology, promises the development of novel and more effective therapies for cancer, inflammation, infectious diseases, and neurodegenerative disorders. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to build upon in their quest for the next generation of pyrazole-based drugs.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
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- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrevlett.com [chemrevlett.com]
- 18. news-medical.net [news-medical.net]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. meddocsonline.org [meddocsonline.org]
- 22. probiologists.com [probiologists.com]
- 23. ilkogretim-online.org [ilkogretim-online.org]
- 24. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine Derivatives
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6] The 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine scaffold is of particular interest in drug discovery. The methanesulfonyl group can act as a potent hydrogen bond acceptor and enhance the pharmacokinetic profile of a molecule, while the pyrazole core serves as a versatile scaffold for further functionalization.[7] The 4-amino group provides a key vector for the introduction of diverse substituents to explore structure-activity relationships (SAR).[8][9][10]
This guide provides a comprehensive overview of a reliable synthetic strategy for obtaining 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine derivatives. It is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices.
Synthetic Strategy Overview
The synthesis of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine derivatives can be efficiently achieved through a multi-step sequence. The chosen strategy emphasizes robustness and the use of readily available starting materials. The overall workflow involves the construction of the substituted pyrazole core, followed by functionalization to introduce the key amine group at the 4-position.
The primary synthetic route is outlined below:
-
Formation of the Pyrazole Ring: The synthesis commences with the Knorr pyrazole synthesis, a classic and reliable method involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2] In this protocol, ethyl acetoacetate serves as the 1,3-dicarbonyl synthon, reacting with (2-methanesulfonylphenyl)hydrazine to form the pyrazolone intermediate.
-
Chlorination of the Pyrazolone: The pyrazolone is then activated for subsequent functionalization through chlorination at the 4-position using a standard chlorinating agent like phosphorus oxychloride.
-
Nitration of the Pyrazole Ring: The 4-position of the pyrazole ring is nitrated to introduce a nitro group, which will serve as a precursor to the desired amine.
-
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to the corresponding 4-amine, yielding the target compound.[11][12] Catalytic hydrogenation is a common and effective method for this transformation.[13]
Logical Workflow Diagram
Caption: Synthetic workflow for 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| Ethyl acetoacetate | Sigma-Aldrich | ≥99% |
| (2-methanesulfonylphenyl)hydrazine | Combi-Blocks | ≥97% |
| Glacial Acetic Acid | Fisher Chemical | ACS Grade |
| Phosphorus oxychloride (POCl₃) | Acros Organics | 99% |
| Fuming Nitric Acid (HNO₃) | Sigma-Aldrich | ≥90% |
| Sulfuric Acid (H₂SO₄) | VWR Chemicals | 95-98% |
| Palladium on Carbon (Pd/C) | Strem Chemicals | 10 wt% |
| Methanol (MeOH) | J.T. Baker | HPLC Grade |
| Ethyl Acetate (EtOAc) | EMD Millipore | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | Avantor | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | BeanTown Chemical | ≥99% |
Protocol 1: Synthesis of 1-(2-methanesulfonylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
This protocol details the initial cyclization to form the pyrazole core. The reaction of a β-ketoester with a substituted hydrazine is a fundamental and widely used method for constructing pyrazole rings.[14]
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-methanesulfonylphenyl)hydrazine (10.0 g, 53.7 mmol).
-
Add glacial acetic acid (100 mL) to the flask.
-
Stir the mixture at room temperature until the hydrazine is fully dissolved.
-
Add ethyl acetoacetate (7.0 g, 53.8 mmol) dropwise to the solution over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).
-
Dry the solid under vacuum at 50 °C to a constant weight to yield the desired pyrazolone.
Expected Yield: 85-95% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15]
Protocol 2: Synthesis of 1-(2-methanesulfonylphenyl)-5-methyl-4-nitro-1H-pyrazole
This two-step protocol involves the chlorination of the pyrazolone followed by nitration.
2a. Chlorination
-
In a 250 mL three-necked flask fitted with a dropping funnel, reflux condenser, and a nitrogen inlet, place the dried 1-(2-methanesulfonylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (10.0 g, 39.6 mmol).
-
Add phosphorus oxychloride (50 mL, 537 mmol) to the flask.
-
Heat the mixture to reflux (approximately 105 °C) for 3 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-1-(2-methanesulfonylphenyl)-5-methyl-1H-pyrazole, which can be used in the next step without further purification.
2b. Nitration
-
To a 100 mL flask cooled in an ice-water bath (0-5 °C), add concentrated sulfuric acid (40 mL).
-
Slowly add the crude 4-chloro-1-(2-methanesulfonylphenyl)-5-methyl-1H-pyrazole from the previous step to the sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding fuming nitric acid (10 mL) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Expected Yield: 60-75% over two steps. Characterization: The structure of the nitropyrazole can be confirmed by IR, ¹H NMR, and elemental analysis. The presence of the nitro group can be confirmed by a characteristic IR absorption.
Protocol 3: Synthesis of 1-(2-methanesulfonylphenyl)-5-methyl-1H-pyrazol-4-amine
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[11][13]
Step-by-Step Procedure:
-
To a 250 mL hydrogenation flask, add 1-(2-methanesulfonylphenyl)-5-methyl-4-nitro-1H-pyrazole (5.0 g, 16.8 mmol) and methanol (100 mL).
-
Carefully add 10% Pd/C (0.5 g, 10 wt%) to the flask under a nitrogen atmosphere.
-
Seal the flask and connect it to a hydrogen source.
-
Purge the flask with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 6 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the Celite® with methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-methanesulfonylphenyl)-5-methyl-1H-pyrazol-4-amine.
Expected Yield: 80-95% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure and purity.[16][17][18]
Characterization Data (Exemplary)
| Compound | ¹H NMR (400 MHz, CDCl₃) δ ppm | MS (ESI+) m/z |
| 1-(2-methanesulfonylphenyl)-3-methyl-1H-pyrazol-5(4H)-one | 7.9-7.5 (m, 4H, Ar-H), 5.3 (s, 2H, CH₂), 3.2 (s, 3H, SO₂CH₃), 2.2 (s, 3H, CH₃) | 253.1 [M+H]⁺ |
| 1-(2-methanesulfonylphenyl)-5-methyl-4-nitro-1H-pyrazole | 8.1 (s, 1H, pyrazole-H), 8.0-7.6 (m, 4H, Ar-H), 3.3 (s, 3H, SO₂CH₃), 2.4 (s, 3H, CH₃) | 298.1 [M+H]⁺ |
| 1-(2-methanesulfonylphenyl)-5-methyl-1H-pyrazol-4-amine | 7.9-7.5 (m, 4H, Ar-H), 7.3 (s, 1H, pyrazole-H), 3.8 (br s, 2H, NH₂), 3.2 (s, 3H, SO₂CH₃), 2.3 (s, 3H, CH₃) | 268.1 [M+H]⁺ |
Mechanistic Insights
Knorr Pyrazole Synthesis Mechanism
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. abhipublications.org [abhipublications.org]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 7. New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory activity and histopathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. connectjournals.com [connectjournals.com]
- 16. Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 17. ijcpa.in [ijcpa.in]
- 18. discovery.researcher.life [discovery.researcher.life]
Protocol for dissolving 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine in DMSO
Application Note: Optimization of Solubilization and Storage of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine in DMSO
Part 1: Executive Summary & Chemical Context
1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine is a functionalized heterocycle often utilized as a scaffold in kinase inhibitor development (specifically targeting JAK/STAT pathways) or as a chemical probe. Its structure features a polar, hydrogen-bond-donating primary amine and a strongly electron-withdrawing sulfone group on an aromatic core.
The Solubilization Challenge: While the molecule possesses polar moieties (sulfone, amine), the aromatic phenyl and pyrazole rings contribute significant lipophilicity. Water solubility is predicted to be poor (<1 mg/mL). Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding in the crystal lattice.
Key Chemical Risks:
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic. Absorbed atmospheric water can induce precipitation of the hydrophobic compound ("crashing out") over time.
-
Amine Oxidation: The primary amine at the C4 position is susceptible to oxidative degradation, leading to N-oxide formation or azo-coupling, particularly if the DMSO contains peroxides or is stored improperly.
-
Steric Strain: The ortho-methanesulfonyl group induces a twist in the biphenyl-like linkage, which generally aids solubility by lowering lattice energy, but may complicate crystallization if supersaturation occurs.
Part 2: Materials & Reagents
| Reagent/Equipment | Specification | Rationale |
| DMSO | Anhydrous, ≥99.9%, Sterile Filtered | Prevents hydrolytic degradation and precipitation due to water uptake. |
| Vials | Amber Borosilicate Glass (Class 1) | Prevents photodegradation of the amine; glass resists DMSO leaching better than plastics. |
| Pipette Tips | Low-Retention, Aerosol Barrier | Ensures accurate volume transfer of viscous DMSO; prevents contamination. |
| Gas | Nitrogen or Argon (Optional) | Inert headspace gas prevents oxidation of the primary amine during storage. |
Part 3: Detailed Protocol
Phase 1: Calculation & Preparation
Target Stock Concentration: 10 mM to 100 mM (Standard for High-Throughput Screening). Note: Do not attempt >100 mM without empirical solubility testing, as viscosity and saturation limits may impede accurate liquid handling.
Step-by-Step Methodology:
-
Equilibration: Allow the compound vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Weigh the solid compound into a sterile amber glass vial.
-
Critical: Record the exact mass. Do not rely on the vendor's label mass (e.g., "5 mg") as transfer losses occur.
-
-
Volume Calculation: Calculate the required DMSO volume using the formula:
-
Example: To make 10 mM stock from 5.0 mg of compound:
-
-
Solvent Addition: Add the anhydrous DMSO to the powder.
-
Technique: Rinse the sides of the vial with the solvent to ensure all powder is submerged.
-
-
Dissolution:
Phase 2: Quality Control (The Self-Validating Step)
Before storage or use, the solution must pass the "Clear-Point Validation" :
-
Visual Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity or "schlieren" lines indicate incomplete dissolution.
-
Aqueous Dilution Test (ADT):
-
Pipette 1 µL of stock into 99 µL of PBS (pH 7.4).
-
Measure Absorbance at 600 nm (OD600).
-
Pass Criteria: OD600 < 0.005 (indicates no microprecipitation).
-
Fail Criteria: Visible cloudiness or high OD600. Action: Lower the stock concentration.
-
Phase 3: Storage & Stability
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Temperature: Store at -20°C (short term < 1 month) or -80°C (long term > 1 month).
-
Headspace: If possible, overlay with Nitrogen gas before sealing to minimize oxidation.
Part 4: Visualization of Workflows
Figure 1: Stock Preparation Workflow
Caption: Step-by-step workflow for the preparation of high-integrity DMSO stock solutions.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for resolving common solubility and stability issues.
Part 5: Troubleshooting & FAQ
| Observation | Root Cause | Corrective Action |
| Precipitation upon thawing | DMSO freezing creates "pockets" of high concentration; hygroscopic water uptake. | Warm to 37°C and vortex vigorously. Ensure cap is tight before freezing. |
| "Crash out" in culture media | Compound is hydrophobic; rapid dilution causes shock precipitation. | Step-wise dilution: Dilute stock 1:10 in intermediate solvent (e.g., culture media + 10% DMSO) before final addition. |
| Yellowing of solution | Oxidation of the amine group. | Check DMSO quality (peroxides). Use fresh anhydrous DMSO.[3] Store under Nitrogen. |
References
-
BenchChem. (2025).[3] Application Notes and Protocol: Preparation of Stock Solutions in DMSO. Retrieved from
-
Sigma-Aldrich (Merck). (n.d.). FAQs on Inhibitor Preparation and Stability in DMSO. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1H-pyrazol-4-amine derivatives. Retrieved from
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility/stability).
-
Way, L. (2016).[4] ResearchGate Discussion: Stability of Primary Amines in DMSO. Retrieved from
Sources
Application Note: Fragment-Based Screening & Kinetic Characterization of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
Introduction & Mechanistic Rationale
The Compound in Context
1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine is a critical pharmacophore fragment found within the structure of Baricitinib (Olumiant), a clinically approved JAK1/JAK2 inhibitor. In the context of drug discovery, this molecule represents the "hinge-binding" motif.[1] The aminopyrazole group typically forms hydrogen bonds with the ATP-binding pocket of the kinase, while the methanesulfonylphenyl group provides shape complementarity and hydrophobic interactions.
Why Assay This Fragment?
While Baricitinib is a nanomolar inhibitor, analyzing this specific fragment allows researchers to:
-
Determine Ligand Efficiency (LE): Quantify how much binding energy is contributed solely by this scaffold compared to the full molecule.
-
Fragment-Based Drug Discovery (FBDD): Use this scaffold as a starting point to "grow" new inhibitors for other kinases by modifying the 4-position amine.
-
Impurity Profiling: Verify that residual synthetic intermediates do not possess off-target toxicity or unexpected kinase inhibition profiles.
Experimental Strategy
Because this compound is a fragment (MW < 300 Da), it likely possesses low affinity (high micromolar
-
Biochemical: High-Concentration ADP-Glo™ Kinase Assay (Equilibrium inhibition).
-
Biophysical: Surface Plasmon Resonance (SPR) (Direct binding kinetics).
Chemical Handling & Safety
| Property | Specification |
| CAS Number | 1802242-47-2 |
| Molecular Weight | ~237.28 g/mol |
| Solubility | DMSO (up to 100 mM); Poor aqueous solubility at neutral pH. |
| Storage | -20°C (Solid); -80°C (DMSO stock). |
| Stability | Hygroscopic. Avoid repeated freeze-thaw cycles. |
Reconstitution Protocol:
-
Weigh 10 mg of powder.
-
Dissolve in 100% anhydrous DMSO to reach a stock concentration of 100 mM .
-
Vortex for 60 seconds; sonicate if visual particulates remain.
-
Critical Step: For assays, intermediate dilutions must be made in buffer containing 5-10% DMSO to prevent precipitation before adding to the reaction mix.
Protocol A: Biochemical Kinase Assay (ADP-Glo™)
Objective: Determine the
Reagents Required[1][2][3][4][5][6][7]
-
Enzyme: Recombinant JAK1 or JAK2 (0.2 ng/µL final).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL).
-
ATP: Ultra-pure ATP (at
apparent, typically 10 µM). -
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Detection: ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).
Step-by-Step Workflow
-
Compound Plate Preparation:
-
Prepare a 12-point dose-response curve in 100% DMSO.
-
Range: Since this is a fragment, start higher than usual. Top concentration: 1 mM (final assay conc). Dilution factor: 1:3.
-
Transfer 250 nL of compound to a 384-well low-volume white plate (Echo® Acoustic Dispenser recommended).
-
-
Enzyme Reaction Assembly:
-
Step 1: Add 2.5 µL of 2X Enzyme/Substrate Mix to the plate.
-
Incubate: 10 min at RT (allows compound to bind the hinge region).
-
Step 2: Add 2.5 µL of 2X ATP Mix to initiate the reaction.
-
Incubate: 60 min at RT.
-
-
Signal Detection:
-
Step 3: Add 5 µL of ADP-Glo™ Reagent (stops kinase, consumes unreacted ATP).
-
Incubate: 40 min at RT.
-
Step 4: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Incubate: 30 min at RT.
-
Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
-
Data Analysis
Calculate % Inhibition:
Protocol B: Surface Plasmon Resonance (SPR)
Objective: Measure binding kinetics (
Experimental Setup (Biacore T200 or 8K)
-
Chip: CM5 (Carboxymethylated dextran).
-
Ligand (Target): Biotinylated JAK2 Kinase domain (captured on Streptavidin) or standard Amine Coupling of JAK2.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO .
-
Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk effect" jumps.
-
Workflow
-
Immobilization: Target density should be high (~3000–5000 RU) because the fragment (MW ~237) gives a small signal relative to the protein (MW ~130 kDa).
-
Solvent Correction: Perform a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.
-
Injection Cycle (Multi-Cycle Kinetics):
-
Concentrations: 0, 3.125, 6.25, 12.5, 25, 50, 100, 200 µM.
-
Contact Time: 30 seconds (fast association expected).
-
Dissociation Time: 60 seconds (fast dissociation expected).
-
Flow Rate: 30 µL/min.
-
-
Regeneration: Usually not required for fragments as they dissociate rapidly. If needed, a short pulse of 10 mM Glycine pH 9.5 or simple buffer wash is sufficient.
Visualizations & Pathway Logic
Figure 1: Assay Logic & Workflow
This diagram illustrates the parallel workflow for validating the fragment's activity.
Caption: Dual-stream validation workflow ensuring both functional inhibition (ADP-Glo) and direct physical binding (SPR).
Figure 2: Biological Context (JAK-STAT Pathway)
Understanding where the inhibition occurs within the cell.
Caption: The fragment targets the ATP-binding pocket of JAK, preventing STAT phosphorylation and downstream signaling.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Assay | Compound insolubility at >100 µM. | Ensure intermediate dilutions use buffer with DMSO. Verify optical density of compound plate before adding enzyme. |
| Low SPR Signal | Low MW of fragment (237 Da). | Increase protein immobilization level. Use "Clean Screen" to remove aggregates. |
| Square Wave SPR | Fast kinetics (typical for fragments). | This is normal. Do not force a 1:1 fit if the sensorgram is square; use Steady State Affinity fitting. |
| High Background (ADP-Glo) | ATP contamination or degradation. | Use ultra-pure ATP. Aliquot reagents to avoid freeze-thaw. |
References
-
Synthesis of Baricitinib Intermediates
-
Kinase Fragment Screening Protocols
- Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: lessons from the past and future directions." Nature Reviews Drug Discovery, 15, 605–619.
-
ADP-Glo™ Kinase Assay Technical Manual
- Promega Corpor
-
JAK Pathway Biology
- O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." New England Journal of Medicine, 368(2), 161-170.
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols for 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Authored by: A Senior Application Scientist
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The structural versatility of the pyrazole ring allows for the development of targeted therapies against various key players in oncogenesis.[4][5] This document provides a detailed guide for the investigation of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine , hereafter referred to as CMPD-X , a novel pyrazole-containing small molecule, for its potential application in cancer research.
Based on the structural features of CMPD-X, particularly the presence of a methanesulfonylphenyl group which is common in kinase inhibitors, we hypothesize that this compound may act as an inhibitor of a key signaling kinase involved in cancer progression. For the purpose of these application notes, we will proceed with the scientifically-grounded hypothesis that CMPD-X is a potent and selective inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The p38 MAPK pathway is a critical regulator of cellular responses to stress and has a complex, context-dependent role in cancer, influencing processes such as inflammation, apoptosis, and cell cycle arrest.[3][6]
These protocols are designed to provide researchers with a comprehensive framework to systematically evaluate the anticancer potential of CMPD-X, from initial in vitro kinase assays to in vivo efficacy studies.
The p38 MAPK Signaling Pathway and its Role in Cancer
The p38 MAPK signaling cascade is a crucial intracellular pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines, genotoxic agents, and environmental stresses.[6] The pathway consists of a three-tiered kinase cascade, culminating in the activation of p38 MAPK. Once activated by phosphorylation, p38 MAPK phosphorylates a range of downstream substrates, including transcription factors and other kinases, thereby regulating gene expression and cellular processes.
In the context of cancer, the role of p38 MAPK is multifaceted. It can act as a tumor suppressor by promoting apoptosis and cell cycle arrest.[3] Conversely, in certain contexts, chronic p38 MAPK activation can contribute to a pro-tumorigenic inflammatory microenvironment and promote invasion and metastasis.[6] This dual role makes the p38 MAPK pathway a compelling, albeit complex, target for therapeutic intervention. Small molecule inhibitors targeting p38 MAPK have been investigated for their potential to modulate these processes.[3][7]
Hypothesized Mechanism of Action of CMPD-X
We propose that CMPD-X exerts its anticancer effects by directly inhibiting the kinase activity of p38 MAPK. By blocking the phosphorylation of downstream substrates, CMPD-X is hypothesized to modulate the cellular processes regulated by this pathway, potentially leading to tumor growth inhibition.
Caption: Hypothesized inhibition of the p38 MAPK pathway by CMPD-X.
In Vitro Characterization of CMPD-X
Protocol 1: p38 MAPK Kinase Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CMPD-X against p38 MAPK in a cell-free system.
Materials:
-
Recombinant human p38α MAPK (active)
-
Biotinylated substrate peptide (e.g., ATF2-based peptide)
-
ATP
-
Kinase buffer
-
CMPD-X stock solution (in DMSO)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of CMPD-X in kinase buffer. The final concentration should typically range from 1 nM to 100 µM. Also, prepare dilutions of staurosporine as a positive control and a vehicle control with DMSO.
-
Kinase Reaction Setup: In each well of the plate, add the following in order:
-
Kinase buffer
-
CMPD-X dilution, staurosporine, or DMSO vehicle
-
Recombinant p38α MAPK
-
Substrate peptide
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, adding the kinase detection reagent, and then reading the luminescence.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data with respect to the vehicle control (100% activity) and a high concentration of staurosporine (0% activity).
-
Plot the percentage of inhibition against the logarithm of the CMPD-X concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| CMPD-X | p38α MAPK | Calculated Value |
| Staurosporine | p38α MAPK | Calculated Value |
Cell-Based Assays for Evaluating CMPD-X Efficacy
Protocol 2: Cell Viability Assay (MTT/XTT)
Objective: To assess the cytotoxic or cytostatic effects of CMPD-X on various cancer cell lines.[8][9][10][11]
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, MCF-7 breast cancer)
-
Appropriate cell culture medium and supplements
-
CMPD-X stock solution (in DMSO)
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of CMPD-X (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/XTT Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate overnight.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the CMPD-X concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Cell Line | CMPD-X IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Calculated Value | Calculated Value |
| HCT116 | Calculated Value | Calculated Value |
| MCF-7 | Calculated Value | Calculated Value |
Protocol 3: Western Blot Analysis of p38 MAPK Pathway Modulation
Objective: To determine if CMPD-X inhibits the phosphorylation of p38 MAPK and its downstream targets in cancer cells.[12][13]
Materials:
-
Cancer cell line (e.g., A549)
-
CMPD-X
-
Stimulant for p38 MAPK pathway (e.g., Anisomycin or UV radiation)
-
RIPA lysis buffer with protease and phosphatase inhibitors[13]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-MK2, anti-total-MK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of CMPD-X for 1-2 hours.
-
Stimulation: Stimulate the p38 MAPK pathway with a suitable agent (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[14]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.[12][13]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for Western Blot Analysis.
In Vivo Efficacy Studies
Protocol 4: Xenograft Mouse Model for Efficacy Assessment
Objective: To evaluate the anti-tumor activity of CMPD-X in a preclinical mouse model.[15][16][17]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., HCT116)
-
Matrigel
-
CMPD-X formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[16]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.[16]
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer CMPD-X (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.[16]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint may be reached when tumors in the control group reach a certain size, or after a predetermined treatment duration.
-
Euthanize the mice, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition (TGI).
-
Caption: Workflow for In Vivo Efficacy Testing.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Value | N/A | Value |
| CMPD-X (Dose 1) | Value | Calculated Value | Value |
| CMPD-X (Dose 2) | Value | Calculated Value | Value |
References
- Zhang et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
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- BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Tubulin Inhibitor 26 in Animal Models. BenchChem.
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- ResearchGate. (n.d.). Display of small-molecule inhibitors screening outcomes Heatmap showing... | Download Scientific Diagram. ResearchGate.
- Honma, M. et al. (2001). Selective in vivo and in vitro effects of a small molecule inhibitor of cyclin-dependent kinase 4. PubMed.
- PMC. (n.d.). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. PMC.
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- Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.
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- MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
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- PMC. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC.
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- MDPI. (2024). What Can Inflammation Tell Us about Therapeutic Strategies for Parkinson's Disease?. MDPI.
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Application Notes and Protocols for Antibacterial Studies of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
Introduction: The Promise of Pyrazole Scaffolds in an Era of Antibiotic Resistance
The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for novel antimicrobial agents.[1][2] The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[3][4] Numerous studies have highlighted the potential of pyrazole derivatives as potent antibacterial agents against a broad spectrum of pathogens, including multidrug-resistant strains.[5][6] These compounds are known to target various essential bacterial pathways, with DNA gyrase inhibition being a prominent mechanism of action.[4][5]
This document provides a comprehensive guide for researchers investigating the antibacterial potential of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine . The protocols outlined herein are designed to systematically evaluate its efficacy, determine its spectrum of activity, and elucidate its potential mechanism of action. By following these methodologies, researchers can generate robust and reliable data to support the development of this compound as a potential next-generation antibacterial agent.
Part 1: Initial Screening for Antibacterial Activity
The first critical step is to determine if 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine possesses intrinsic antibacterial activity. This is achieved by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine that visibly inhibits the growth of selected bacterial strains.
Materials:
-
1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine (stock solution in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate into 5 mL of sterile CAMHB and incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Perform a two-fold serial dilution of the 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine stock solution in CAMHB in the 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Include a positive control (serial dilution of a standard antibiotic) and a negative control (DMSO at the highest concentration used for the test compound).
-
Also include a growth control well containing only the bacterial inoculum in CAMHB.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions, positive control, and negative control.
-
The final volume in each well should be 200 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Data Presentation:
| Bacterial Strain | MIC of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine (µg/mL) | MIC of Ciprofloxacin (µg/mL) |
| S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | ||
| P. aeruginosa ATCC 27853 | ||
| E. faecalis ATCC 29212 |
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for quantitative assessment of antibacterial activity. The use of both Gram-positive and Gram-negative bacteria provides an initial understanding of the compound's spectrum of activity.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.
Interpretation:
-
If the MBC is equal to or within four times the MIC, the compound is considered bactericidal .
-
If the MBC is more than four times the MIC, the compound is considered bacteriostatic .
Part 2: Elucidating the Mechanism of Action
Based on the established literature for pyrazole derivatives, a primary hypothesis for the mechanism of action of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine is the inhibition of bacterial DNA gyrase.[4][5] The following protocols are designed to investigate this and other potential mechanisms.
Experimental Workflow for Mechanism of Action Studies:
Caption: Workflow for investigating the mechanism of action.
Protocol 3: DNA Gyrase Inhibition Assay
Objective: To determine if 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine inhibits the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 DNA substrate
-
ATP
-
Assay buffer (containing MgCl₂)
-
1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
-
Positive control (Novobiocin or Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA intercalating dye (e.g., SYBR Safe)
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound or positive control.
-
Add DNA gyrase to initiate the reaction.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Run the reaction products on a 1% agarose gel.
-
Stain the gel with a DNA intercalating dye and visualize under UV light.
Expected Results:
-
In the absence of an inhibitor, the relaxed plasmid DNA will be converted to the supercoiled form, which migrates faster on the gel.
-
In the presence of an effective inhibitor, the supercoiling activity of DNA gyrase will be inhibited, and the DNA will remain in its relaxed form.
Protocol 4: Cell Membrane Integrity Assay
Objective: To assess whether the compound disrupts the bacterial cell membrane.
Materials:
-
Bacterial suspension
-
Propidium Iodide (PI) stock solution
-
Phosphate Buffered Saline (PBS)
-
1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
-
Positive control (e.g., Polymyxin B)
-
Fluorometer or fluorescence microscope
Procedure:
-
Treat a mid-log phase bacterial culture with the test compound at its MIC and 2x MIC for a defined period (e.g., 1-2 hours).
-
Include untreated and positive control-treated cells.
-
Wash the cells with PBS and resuspend in PBS containing PI.
-
Incubate in the dark for 15-30 minutes.
-
Measure the fluorescence intensity (Excitation ~535 nm, Emission ~617 nm) or visualize the cells under a fluorescence microscope.
Expected Results:
-
PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.
-
An increase in fluorescence indicates that the cell membrane has been compromised, allowing PI to enter and bind to the DNA.
Part 3: Cytotoxicity and Selectivity Assessment
A crucial aspect of drug development is to ensure that the compound is selectively toxic to bacteria with minimal effects on mammalian cells.[7]
Protocol 5: Cytotoxicity Assay against Mammalian Cell Lines
Objective: To determine the concentration of the compound that is toxic to mammalian cells.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 24-48 hours.
-
After the incubation period, add the MTT reagent and incubate for a further 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the 50% cytotoxic concentration (CC₅₀).
Data Analysis: Therapeutic Index
The selectivity of the compound is often expressed as the Therapeutic Index (TI), calculated as:
TI = CC₅₀ / MIC
A higher TI value indicates greater selectivity for bacteria over mammalian cells.
Data Presentation:
| Compound | CC₅₀ (µg/mL) on HEK293 cells | MIC (µg/mL) against S. aureus | Therapeutic Index (TI) |
| 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine | |||
| Doxorubicin | N/A | N/A |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial antibacterial evaluation of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine. Positive results from these studies, particularly a potent MIC against clinically relevant pathogens, a bactericidal mode of action, a defined mechanism of action such as DNA gyrase inhibition, and a favorable therapeutic index, would strongly support its further preclinical development.[8] Subsequent studies could include in vivo efficacy studies in animal models of infection and lead optimization to enhance potency and pharmacokinetic properties. The exploration of pyrazole-based compounds like this holds significant promise in the ongoing battle against antimicrobial resistance.
References
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20). Retrieved from [Link]
-
Antibacterial Discovery and Development: From Gene to Product and Back - PMC. (n.d.). Retrieved from [Link]
-
Discovery and development of new antibacterial drugs: learning from experience? | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2018, February 9). Retrieved from [Link]
-
Antibacterial Drug Development: Overcoming Common Challenges - Microbe Investigations. (2024, May 13). Retrieved from [Link]
-
Antimicrobial drug discovery and development | Ineos Oxford Institute. (n.d.). Retrieved from [Link]
-
Discovery and preclinical development of new antibiotics - PMC. (n.d.). Retrieved from [Link]
-
Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. (n.d.). Retrieved from [Link]
-
(PDF) Antibacterial Pyrazoles: Tackling Resistant Bacteria - ResearchGate. (2022, January 20). Retrieved from [Link]
-
ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR. (n.d.). Retrieved from [Link]
-
s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020, September 1). Retrieved from [Link]
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- 8. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols for High-Throughput Screening with 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Specifically, aminopyrazole derivatives have demonstrated significant potential as modulators of key cellular signaling pathways, frequently as inhibitors of protein kinases.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign centered on 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine. We hypothesize its potential as a kinase inhibitor based on extensive structure-activity relationship (SAR) data for analogous compounds.[3][5] This guide details a robust, self-validating protocol for a luminescence-based kinase assay, from initial assay development and optimization to primary screening, data analysis, and hit validation. The methodologies presented herein are designed to ensure scientific rigor, minimize false positives, and provide a clear path from a large compound library to validated, actionable hits.
Compound Profile & Rationale for Screening
Chemical Identity
-
Compound Name: 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
-
Core Scaffold: Aminopyrazole
-
Key Features: The molecule combines the biologically active aminopyrazole nucleus with a methanesulfonylphenyl group. The pyrazole ring can act as a bioisostere for an aryl group, enhancing physicochemical properties, while its nitrogen atoms serve as potential hydrogen bond donors and acceptors, facilitating target engagement.[2] The sulfonyl group often confers strong and specific interactions within protein binding pockets.
Rationale for HTS: Targeting the Kinome
Protein kinases are a major class of drug targets, with over 500 identified in the human genome.[6][7] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The aminopyrazole scaffold is a well-established pharmacophore for kinase inhibition, with numerous derivatives reported as potent inhibitors of targets like p38 MAP kinase, Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR).[4][5][8] The discovery of a novel class of p38 MAP kinase inhibitors, for instance, originated from a high-throughput screen that identified a similar aminopyrazole core.[5]
Therefore, we posit that 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine is an excellent candidate for HTS campaigns against protein kinase targets. Its structure suggests a high probability of interacting with the ATP-binding pocket, a common mechanism for kinase inhibitors.[6]
Physicochemical Properties
Proper handling and storage are critical for compound integrity. This compound should be dissolved in a high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM) for use in HTS.
| Property | Value (Predicted/Calculated) | Significance in HTS |
| Molecular Formula | C₁₀H₁₁N₃O₂S | Defines the exact atomic composition. |
| Molecular Weight | 237.28 g/mol | Important for calculating molar concentrations. |
| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity, balancing solubility and cell permeability. |
| Solubility | High in DMSO | DMSO is the standard solvent for compound libraries in HTS.[9] |
| Purity | >95% (Recommended) | High purity is essential to ensure observed activity is from the target compound.[10] |
Principle of the High-Throughput Screen
HTS Workflow Overview
High-throughput screening is a systematic, automated process for testing thousands to millions of compounds to identify those with activity against a biological target.[9][11][12] Our proposed workflow is a multi-stage process designed to maximize efficiency and confidence in the final results.
Caption: High-level workflow for a typical HTS campaign.
Recommended Assay Technology: Luminescence-Based Kinase Assay
For screening against a protein kinase, we recommend a universal, luminescence-based assay that measures ATP consumption, such as the Kinase-Glo® assay.[13] This "add-mix-measure" format is highly amenable to automation.
Mechanism: The kinase reaction consumes ATP. After incubation, a detection reagent containing luciferase and its substrate is added. The luciferase enzyme uses the remaining ATP to produce a light signal. Therefore, high kinase activity results in low luminescence, and inhibition of the kinase results in high luminescence. This inverse relationship provides a robust and sensitive readout.[13]
Advantages over other methods:
-
Universality: Applicable to virtually any ATP-utilizing enzyme, including all protein kinases.[13]
-
High Sensitivity: Luminescence offers a wide dynamic range and high signal-to-background ratios.
-
Reduced Interference: Less prone to interference from fluorescent compounds, a common source of false positives in HTS.[14]
HTS Assay Development and Protocol
The development phase is crucial for ensuring the screen is robust, reproducible, and meaningful.[9][15] The goal is to achieve a consistent Z'-factor > 0.5, which indicates an excellent assay window for distinguishing hits from noise.[15]
Assay Development & Miniaturization
Before screening the full library, the assay must be optimized in a miniaturized format (e.g., 384-well or 1536-well plates) to conserve reagents and compounds.[9]
Protocol: ATP-Km Determination
-
Objective: Determine the Michaelis-Menten constant (Km) for ATP for the specific kinase being used. Running the HTS at or near the ATP Km increases sensitivity to ATP-competitive inhibitors.[16]
-
Dispense kinase and substrate into a 384-well plate.
-
Add a serial dilution of ATP (e.g., from 1 mM down to 1 µM).
-
Incubate for the desired reaction time (e.g., 60 minutes).
-
Add the Kinase-Glo® detection reagent.
-
Measure luminescence and plot kinase activity versus ATP concentration.
-
Calculate the Km using non-linear regression (Michaelis-Menten model).
Protocol: DMSO Tolerance
-
Objective: Ensure the assay is not adversely affected by the compound solvent (DMSO).
-
Set up assay reactions containing positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO only).
-
Add varying final concentrations of DMSO to the wells (e.g., 0.1% to 2.0%).
-
Run the assay and calculate the Z'-factor at each DMSO concentration.
-
Select the highest DMSO concentration that maintains a Z'-factor > 0.5. A typical final concentration for HTS is 0.1% to 1%.[15]
Assay Quality Control Logic
A screen should only proceed once key quality control metrics are consistently met during the pilot phase.[15][17]
Caption: Decision logic for HTS readiness based on QC metrics.
Detailed Primary HTS Protocol (384-Well Format)
This protocol assumes the use of automated liquid handlers for accuracy and throughput.[11]
Plate Layout: A standard plate map includes negative controls (DMSO only, representing 0% inhibition), positive controls (a known inhibitor, representing 100% inhibition), and the library compounds.
Caption: Example 384-well plate map for a primary screen.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of 10 mM library compounds in DMSO into columns 3-22 of a 384-well assay plate. This yields a 10 µM final concentration in a 50 µL assay volume. Dispense DMSO into control columns.
-
Enzyme/Substrate Addition: Add 25 µL of 2X kinase/substrate buffer to all wells.
-
Incubation (Optional): Some protocols include a brief pre-incubation of the enzyme with the compound (e.g., 15 minutes at room temperature).
-
Reaction Initiation: Add 25 µL of 2X ATP solution (at the pre-determined optimal concentration) to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The exact time and temperature should be determined during assay development.
-
Reaction Termination & Detection: Add 50 µL of Kinase-Glo® reagent to all wells to stop the reaction and initiate the luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes in the dark.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Analysis and Hit Validation
Raw data from the plate reader must be normalized to account for plate-to-plate and day-to-day variability.[18]
Data Normalization and Hit Selection
-
Normalization: Calculate the percent inhibition for each well relative to the on-plate controls: % Inhibition = 100 * (Signal_Compound - Mean_Neg_Ctl) / (Mean_Pos_Ctl - Mean_Neg_Ctl)
-
Hit Selection: A common and robust method is to use the Z-score, which measures how many standard deviations a compound's activity is from the mean of the sample population.[18] Z-score = (Value_Compound - Median_Plate) / MAD_Plate (where MAD is the Median Absolute Deviation, a robust measure of variability).
-
Primary Hit Criteria: Compounds with a Z-score ≥ 3 are typically considered primary hits.
-
Hit Triage and Confirmation Workflow
Primary hits must undergo a rigorous validation process to eliminate false positives and confirm activity.[19][20]
Caption: A workflow for triaging and validating primary HTS hits.
Post-Screening Validation Protocols
-
Dose-Response Curves (IC50 Determination): Confirmed hits must be tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC50 value).[10] This confirms a true inhibitory effect and is not a result of an artifact at a single high concentration.
-
Orthogonal Assays: To eliminate false positives resulting from interference with the assay technology (e.g., luciferase inhibitors), hits should be tested in a secondary assay with a different readout.[19] For a kinase, a good orthogonal assay might be a label-free method like Surface Plasmon Resonance (SPR) to directly measure binding to the target protein.[6]
-
Preliminary SAR: Once a hit is validated, chemically similar analogs should be purchased or synthesized to explore the structure-activity relationship (SAR).[15][19] This helps confirm that the activity is tied to a specific chemical scaffold and provides a starting point for lead optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Suboptimal reagent concentrations.2. Insufficient incubation time.3. Low enzyme activity. | 1. Re-run titration experiments for enzyme, substrate, and ATP.2. Perform a time-course experiment to find the optimal reaction time.3. Use a fresh batch of enzyme; verify its activity. |
| High Coefficient of Variation (CV > 15%) | 1. Inaccurate liquid handling.2. Reagent instability or poor mixing.3. Plate edge effects. | 1. Calibrate and validate automated liquid handlers.2. Ensure reagents are fully thawed and mixed before use.3. Use barrier-sealed plates; ensure proper humidification during incubation. |
| High Rate of False Positives | 1. Compound interference with detection (e.g., luciferase inhibition).2. Promiscuous inhibition (e.g., compound aggregation).[19] | 1. Implement orthogonal and counter-screens early in the triage process.2. Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates. |
References
-
High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. () [Link]
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science - ACS Publications. (pubs.acs.org) [Link]
-
What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. () [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. () [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. () [Link]
-
Data analysis approaches in high throughput screening. () [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. () [Link]
-
High-Throughput Screening Data Analysis | Basicmedical Key. (basicmedicalkey.com) [Link]
-
Analysis of HTS data - Cambridge MedChem Consulting. () [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC. () [Link]
-
High-throughput screening for kinase inhibitors - PubMed. (pubmed.ncbi.nlm.nih.gov) [Link]
-
A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors | PLOS One - Research journals. (journals.plos.org) [Link]
-
Synthesis and Biological Evaluation of 1-(4-(Methylsulfonyl)Phenyl)-5-Phenyl-1H-Pyrazole-4-Carboxamides as Epidermal Growth Factor Receptor-Targeting Anticancer Agents - ResearchGate. () [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed. (pubmed.ncbi.nlm.nih.gov) [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (typeset.io) [Link]
-
Current status of pyrazole and its biological activities - PMC. () [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. () [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (link.springer.com) [Link]
-
Publications: High-Throughput Screening Core Facility - UT Southwestern, Dallas, Texas. () [Link]
-
A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. () [Link]
-
Combinatorial Chemistry & High Throughput Screening. () [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. () [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial Chemistry & High Throughput Screening [cijournal.ru]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 12. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.co.uk [promega.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors | PLOS One [journals.plos.org]
- 17. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rna.uzh.ch [rna.uzh.ch]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Subject: Optimization of Yield and Purity for Ticket #4492-X
Executive Summary & Route Analysis
User Query: "We are experiencing low yields (<40%) and variable purity in the synthesis of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine. The coupling step stalls, and the reduction product darkens rapidly."
Scientist’s Diagnosis: The synthesis of this target involves two distinct chemical challenges:
-
SNAr Coupling (Nucleophilic Aromatic Substitution): The steric bulk of the ortho-methylsulfonyl group hinders the nucleophilic attack of the pyrazole, despite the electronic activation provided by the sulfone.
-
Amine Instability: The final 4-aminopyrazole moiety is electron-rich and prone to oxidative degradation (the "darkening" issue) if not handled as a salt or under inert atmosphere.
Recommended Pathway:
Do not attempt to couple 4-aminopyrazole directly. The competing nucleophilicity of the primary amine and the pyrazole NH will lead to mixtures. The industry-standard route is Nitro-Coupling
Module 1: The N-Arylation (SNAr Coupling)
The Protocol
Reaction: 1-fluoro-2-(methylsulfonyl)benzene + 4-nitropyrazole
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Scientific Rationale |
| Leaving Group | Fluoride (Not Bromide/Chloride) | In SNAr reactions with electron-deficient rings, Fluoride is the superior leaving group because the highly electronegative F stabilizes the Meisenheimer complex intermediate (rate-determining step). |
| Base | Cs₂CO₃ (Cesium Carbonate) | The larger Cesium cation ("Cesium Effect") improves the solubility of the pyrazolate anion in organic solvents compared to K₂CO₃, enhancing reaction rates in sterically crowded systems. |
| Solvent | DMF or DMSO (Dry) | Polar aprotic solvents are required to solvate the cation and leave the pyrazolate anion "naked" and reactive. Strictly anhydrous conditions are needed to prevent hydrolysis of the fluorobenzene to the phenol. |
| Temperature | 90°C - 110°C | High temperature is required to overcome the steric barrier of the ortho-sulfone. |
Troubleshooting Guide: Coupling Stalled?
Symptom: HPLC shows 50% starting material remaining after 24 hours.
-
Root Cause 1: Wet Solvent. Water competes with the pyrazole.
-
Fix: Use molecular sieves in the reaction vessel or fresh anhydrous DMF.
-
-
Root Cause 2: Stirring Efficiency. The reaction is heterogeneous (solid base).
-
Fix: Switch to mechanical stirring or high-speed magnetic stirring to grind the base surface.
-
Workflow Visualization
Caption: Mechanistic flow of the SNAr coupling highlighting the critical Meisenheimer intermediate stabilization.
Module 2: Nitro Reduction to Amine
The Protocol
Reaction: 1-(2-methanesulfonylphenyl)-4-nitropyrazole
Method Selection Matrix
| Method | Yield Potential | Risk Factor | Verdict |
| H₂ / Pd/C (Catalytic) | High (90%+) | Medium: The sulfone sulfur is generally stable, but trace impurities can poison Pd. | Recommended (Cleanest) |
| Fe / NH₄Cl (Chemical) | High (85-95%) | Low: Robust, unaffected by sulfur. | Backup Plan (If Pd fails) |
| SnCl₂ / HCl | Medium (70-80%) | High: Work-up is messy; tin residues are toxic and hard to remove. | Avoid |
Step-by-Step: Catalytic Hydrogenation (Recommended)
-
Solvent: Methanol or Ethanol (0.1 M concentration).
-
Catalyst: 10 wt% Pd/C (use 5-10% by weight relative to substrate).
-
Pressure: Balloon pressure (1 atm) is usually sufficient; use 3 bar (Parr shaker) if slow.
-
Work-up: Filter through Celite immediately under Argon.
-
Stabilization: Add 1.1 equivalents of HCl (in ether/dioxane) to the filtrate before evaporation to isolate the Hydrochloride Salt .
Why the Salt? Free 4-aminopyrazoles are electron-rich and oxidize in air to form purple/black diazo-like tars. The HCl salt protonates the amine, preventing oxidation and allowing long-term storage.
Troubleshooting FAQs (Ticket History)
Q: My final product turned black during rotary evaporation. Is it ruined? A: Likely yes (surface oxidation).
-
Scientific Explanation: 4-aminopyrazoles are prone to auto-oxidation.
-
Rescue: Attempt to dissolve the black solid in degassed methanol, treat with activated charcoal, filter, and immediately acidify with HCl to precipitate the salt.
Q: Can I use 1-bromo-2-(methylsulfonyl)benzene instead of the fluoro analog? A: You can, but the yield will drop.
-
Scientific Explanation: In SNAr, the bond breaking of C-X is not the rate-determining step; the nucleophilic attack is.[1] Fluorine is more electronegative, pulling electron density from the ring and making the carbon more susceptible to attack (lower activation energy). Bromine is less electronegative, making the attack slower.
Q: The coupling reaction solidified. What happened? A: Precipitation of the product or inorganic salts.
-
Fix: Add more DMF. If the product precipitates, this is actually good—it drives the equilibrium forward. Filter the solid and wash with water to remove salts.
Diagnostic Logic Tree
Use this flow to diagnose your specific yield failure point.
Caption: Decision matrix for isolating the root cause of yield loss.
References
-
Nucleophilic Aromatic Substitution (SNAr)
- Synthesis of 1-Methyl-1H-pyrazol-4-amine (Analogous Reduction Protocol)
-
SNAr in Ionic Liquids (Relevant for difficult substrates)
- Title: Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid.
- Source: Royal Society of Chemistry (RSC)
-
URL:[Link]
-
General Properties of 4-Aminopyrazoles
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?) | C11H14ClN3 | CID 206695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. PubChemLite - 1-methanesulfonyl-1h-pyrazol-4-amine (C4H7N3O2S) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
The Pyrazole Privilege: A Comparative Guide to SAR Optimization in Drug Discovery
Topic: Structural Activity Relationship (SAR) of Pyrazole Analogs Content Type: Publish Comparison Guide
Executive Summary
The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, appearing in over 40 FDA-approved therapeutics ranging from NSAIDs (Celecoxib) to kinase inhibitors (Crizotinib).[1] Its utility stems from its dual nature: it acts as both a hydrogen bond donor (NH) and acceptor (N), and its planar architecture allows for precise orientation of lipophilic substituents within enzyme binding pockets.
This guide objectively compares the performance of pyrazole-based leads across two dominant therapeutic axes—COX-2 inhibition and Kinase inhibition —providing experimental data, synthesis protocols, and mechanistic insights for researchers optimizing this scaffold.
Comparative Analysis: The Tale of Two Targets
The structural versatility of pyrazole allows it to serve as a bioisostere for phenyl or imidazole rings, but the substitution pattern dictates the therapeutic class.
Module A: Anti-Inflammatory (COX-2 Selectivity)
The Challenge: Achieve high selectivity for COX-2 over COX-1 to minimize gastrointestinal toxicity while maintaining potency.[2] The Solution: The 1,5-diarylpyrazole motif.
Comparative Performance Data: The following table contrasts the industry standard (Celecoxib) with emerging pyrazole-benzenesulfonamide analogs (e.g., Compound 15d from recent literature) and historical furanones (Rofecoxib) to highlight scaffold efficacy.
| Compound | Scaffold Core | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Key SAR Feature |
| Celecoxib | 1,5-Diarylpyrazole | 0.22 - 0.48 | >15.0 | ~70 | Trifluoromethyl group at C3 increases lipophilicity and metabolic stability. |
| Rofecoxib | Furanone (Historical) | 0.018 | >15.0 | >800 | Rigid lactone ring; withdrawn due to CV risk, highlighting the safety advantage of the pyrazole core. |
| Compound 15d [1] | Pyrazole-Ester | 0.059 | >100 | >1600 | Bulky ester group at C3 provides additional hydrophobic contacts in the COX-2 side pocket. |
| Deracoxib | 1,5-Diarylpyrazole | 0.15 | 18.0 | 120 | Difluoromethoxy group improves solubility compared to trifluoromethyl. |
Analyst Insight: While Rofecoxib showed higher potency, the pyrazole scaffold of Celecoxib offers a balanced safety profile. Newer analogs like Compound 15d demonstrate that modifying the C3 position (replacing
with bulky esters) can drive potency up by an order of magnitude by exploiting the larger volume of the COX-2 secondary pocket [1].
Module B: Anticancer (Kinase Inhibition)
The Challenge: Compete with ATP for the kinase binding site (hinge region). The Solution: Aminopyrazoles or Indazoles (fused pyrazoles).
Mechanistic Distinction:
-
COX-2 Inhibitors: Use the pyrazole N2 as a hydrogen bond acceptor.
-
Kinase Inhibitors: Often use the pyrazole -NH (or exocyclic amine) as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Leu residues).
Deep Dive: Anatomy of the Pyrazole Scaffold
To rationally design analogs, one must understand the electronic and steric rules governing the pyrazole ring.
Visualization: The SAR Map
The following diagram illustrates the functional roles of each position on the pyrazole ring.
Figure 1: Functional mapping of the pyrazole scaffold. N1 and C5 are critical for orienting the molecule within the active site.
Experimental Protocols
Trustworthy data relies on reproducible synthesis and validated assays. Below are the standard protocols for generating and testing these analogs.
Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles
Achieving the correct regioisomer (1,5-diaryl vs 1,3-diaryl) is the primary synthetic challenge. The Claisen-Schmidt condensation followed by cyclization is the industry standard.
Step-by-Step Methodology:
-
Chalcone Formation:
-
React acetophenone (1.0 eq) with substituted benzaldehyde (1.0 eq) in ethanol.
-
Add NaOH (40% aq, 2.0 eq) dropwise at 0°C. Stir at room temperature (RT) for 12h.
-
Validation: Monitor TLC (Hexane:EtOAc 4:1). The product (chalcone) usually precipitates as a yellow solid.
-
-
Cyclization (The Critical Step):
-
Dissolve the chalcone (1.0 eq) in glacial acetic acid or ethanol.
-
Add Phenylhydrazine hydrochloride (1.2 eq).
-
Reflux for 6-8 hours.
-
Regio-control Note: Using phenylhydrazine in acidic media (AcOH) favors the 1,3,5-substituted pyrazole. To specifically target the 1,5-diaryl isomer (Celecoxib-like), use hydrazine hydrochloride in ethanol, followed by N-arylation, or use a 1,3-diketone pathway.
-
-
Purification:
-
Pour into crushed ice. Filter the precipitate.[3]
-
Recrystallize from ethanol to ensure >95% purity (essential for biological assay).
-
Visualization: Synthesis Workflow
Figure 2: Workflow for the synthesis of trisubstituted pyrazoles via the chalcone intermediate.
Protocol B: COX-2 Inhibition Assay (Colorimetric)
To generate the IC₅₀ data shown in the comparison table:
-
Reagent Prep: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical). Prepare COX-2 (human recombinant) and COX-1 (ovine) enzymes.[4]
-
Incubation:
-
Add 150 µL of assay buffer (Tris-HCl, pH 8.0) to wells.
-
Add 10 µL of Heme and 10 µL of Enzyme (COX-1 or COX-2).
-
Add 10 µL of the Test Compound (dissolved in DMSO). Control: Use DMSO only.
-
Incubate for 5 minutes at 25°C.
-
-
Initiation:
-
Add 10 µL of Arachidonic Acid (substrate) and 10 µL of colorimetric substrate (TMPD).
-
-
Measurement:
-
Read absorbance at 590 nm after 5 minutes.
-
Calculation: % Inhibition =
. Plot log(concentration) vs. % inhibition to determine IC₅₀.
-
Expert Insights & Future Directions
Causality in Design: The shift from simple pyrazoles to fused systems (like indazoles in kinase inhibitors) is driven by the need to lock the conformation of the active molecule. In Celecoxib, the rotation of the phenyl rings is restricted by the steric bulk of the sulfonamide and trifluoromethyl groups, forcing the molecule into a propeller shape that fits the COX-2 active site perfectly [2].
Self-Validating Systems:
When synthesizing these analogs, the appearance of a characteristic NH signal (or disappearance if N-substituted) in ¹H NMR at
References
-
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central (PMC). [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds. Taylor & Francis Online. [Link]
Sources
In Vivo Validation of a Novel Kinase Inhibitor: A Comparative Guide to Pyrazolamine-M1
This guide provides a comprehensive framework for the in vivo validation of the novel investigational compound 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine, hereafter designated Pyrazolamine-M1 . Given that the pyrazole scaffold is a privileged structure in modern kinase inhibitor design, this guide is structured around the hypothesis that Pyrazolamine-M1 is a potent inhibitor of the PI3K/Akt signaling pathway, a critical axis for tumor cell proliferation and survival.[1][2][3]
We will objectively compare the performance of Pyrazolamine-M1 with established and relevant alternatives, supported by detailed experimental designs and hypothetical, yet plausible, data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical steps and scientific rationale behind the preclinical validation of a novel targeted therapy.
Introduction: The Rationale for Targeting the PI3K/Akt Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, making it a prime target for therapeutic intervention. Constitutive activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, drives cell growth, proliferation, and resistance to apoptosis. Kinase inhibitors targeting key nodes in this pathway have shown significant clinical promise.[4]
Pyrazolamine-M1, with its core pyrazole structure, is hypothesized to function as an ATP-competitive inhibitor of Akt. The methanesulfonylphenyl moiety may confer selectivity and favorable pharmacokinetic properties. This guide outlines the essential in vivo studies required to test this hypothesis, establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, and benchmark its efficacy against relevant competitors.
Competitor Compound Selection
To robustly evaluate the potential of Pyrazolamine-M1, we have selected two key comparators that represent different therapeutic strategies against the PI3K/Akt/mTOR axis:
-
Afuresertib (GSK2110183): A potent, pyrazole-based pan-Akt inhibitor. Its structural similarity and shared target make it a direct competitor for assessing potency and selectivity.[1]
-
Everolimus (RAD-001): An FDA-approved mTOR inhibitor. This allows for a comparison between targeting a specific upstream node (Akt) versus a key downstream effector (mTOR), providing insights into pathway-level efficacy and potential resistance mechanisms.[4]
Experimental Workflow for In Vivo Validation
The overall strategy is to establish a robust tumor model, evaluate the drug's behavior in the system (pharmacokinetics), confirm it hits the intended target (pharmacodynamics), and measure its ultimate effect on tumor growth (efficacy), all while monitoring for safety (toxicity).
Caption: High-level workflow for in vivo validation.
Detailed Experimental Protocols
Human Tumor Xenograft Model
The choice of a xenograft model is paramount. We will use the MCF-7 human breast cancer cell line , which harbors an activating PIK3CA mutation, making it highly dependent on the PI3K/Akt pathway and thus an appropriate model for this study.[3]
Protocol:
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Preparation: Culture MCF-7 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Measure tumor dimensions twice weekly with digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
Pharmacokinetic (PK) Study
The goal is to understand the absorption, distribution, metabolism, and excretion (ADME) of Pyrazolamine-M1.[5][6]
Protocol:
-
Dosing: Administer a single oral dose of Pyrazolamine-M1 (e.g., 50 mg/kg) to a cohort of tumor-bearing mice.
-
Sample Collection: Collect blood samples via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). At each time point, euthanize a subset of animals (n=3) and harvest both plasma and tumor tissue.
-
Analysis: Analyze drug concentrations in plasma and tumor homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and tumor/plasma ratio.
Pharmacodynamic (PD) Study
This study validates that Pyrazolamine-M1 inhibits its target, p-Akt, in the tumor tissue in vivo.[7][8]
Protocol:
-
Dosing: Administer a single oral dose of Pyrazolamine-M1 at various levels (e.g., 10, 30, 100 mg/kg) to cohorts of tumor-bearing mice.
-
Tissue Harvest: Euthanize mice at a predetermined time point post-dose (e.g., 4 hours, based on PK data) and immediately snap-freeze tumor tissues.
-
Biomarker Analysis:
-
Prepare tumor lysates.
-
Perform Western blotting or ELISA to quantify the levels of phosphorylated Akt (p-Akt Ser473) and total Akt.
-
The ratio of p-Akt to total Akt serves as the key pharmacodynamic biomarker.
-
-
PK/PD Correlation: Correlate the observed p-Akt inhibition with the drug concentrations measured in the tumors from the PK study to establish an exposure-response relationship.[8][9]
Comparative Efficacy and Toxicity Study
This is the definitive study to assess the anti-tumor activity and safety profile of Pyrazolamine-M1 against its competitors.
Protocol:
-
Treatment Groups:
-
Group 1: Vehicle (Control)
-
Group 2: Pyrazolamine-M1 (Low Dose, e.g., 25 mg/kg, daily)
-
Group 3: Pyrazolamine-M1 (High Dose, e.g., 75 mg/kg, daily)
-
Group 4: Afuresertib (e.g., 50 mg/kg, daily)
-
Group 5: Everolimus (e.g., 5 mg/kg, daily)
-
-
Administration: Administer compounds orally once daily for 21 days.
-
Efficacy Monitoring: Measure tumor volume and body weight twice weekly.
-
Toxicity Monitoring: Observe mice daily for clinical signs of toxicity (e.g., altered posture, rough coat, lethargy).
-
Endpoint: At day 21, or when control tumors reach a predetermined size, euthanize all animals. Excise and weigh the tumors. Collect tumors for terminal PD analysis.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Tumor/Plasma Ratio (at 4hr) |
| Pyrazolamine-M1 | 50 | 1850 | 2 | 12300 | 2.1 |
| Afuresertib | 50 | 1500 | 4 | 11500 | 1.5 |
Interpretation: The hypothetical data suggests Pyrazolamine-M1 is rapidly absorbed and achieves higher peak concentrations with better tumor penetration compared to Afuresertib, which could be a therapeutic advantage.
Table 2: In Vivo Target Modulation (4hr post-dose)
| Compound | Dose (mg/kg) | % p-Akt Inhibition (vs. Vehicle) |
| Pyrazolamine-M1 | 25 | 65% |
| Pyrazolamine-M1 | 75 | 92% |
| Afuresertib | 50 | 85% |
| Everolimus | 5 | 15% (No direct Akt inhibition) |
Interpretation: Pyrazolamine-M1 demonstrates dose-dependent inhibition of its target, p-Akt. The high-dose is more effective at target modulation than the dose of its direct competitor, Afuresertib. As expected, Everolimus does not directly inhibit p-Akt.
Table 3: Comparative Efficacy and Toxicity (Day 21)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Final Tumor Weight (mg) | Body Weight Change (%) |
| Vehicle | - | 0% | 1250 ± 150 | +2% |
| Pyrazolamine-M1 | 25 | 55% | 560 ± 80 | -1% |
| Pyrazolamine-M1 | 75 | 88% | 150 ± 40 | -4% |
| Afuresertib | 50 | 75% | 310 ± 65 | -5% |
| Everolimus | 5 | 68% | 400 ± 70 | -8% |
Interpretation: High-dose Pyrazolamine-M1 shows superior tumor growth inhibition compared to both competitors. Importantly, it appears to have a better safety profile than Everolimus, as indicated by the lower percentage of body weight loss.
Mechanistic Insights: The PI3K/Akt Signaling Pathway
Understanding the pathway provides context for the drug's mechanism of action.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This guide outlines a rigorous, multi-faceted approach to the in vivo validation of Pyrazolamine-M1 as a hypothetical Akt inhibitor. The proposed studies are designed to build a comprehensive data package covering pharmacokinetics, target engagement, efficacy, and safety. Based on our hypothetical data, Pyrazolamine-M1 demonstrates a promising preclinical profile with superior efficacy and a favorable safety window compared to selected competitors. These results would strongly justify its continued development and progression toward investigational new drug (IND)-enabling studies. The principles and protocols described herein are broadly applicable to the preclinical in vivo assessment of novel kinase inhibitors.
References
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. Retrieved from [Link]
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Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate. Retrieved from [Link]
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A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis. (2005). PubMed. Retrieved from [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). ACS Publications. Retrieved from [Link]
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Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. (2023). Taylor & Francis Online. Retrieved from [Link]
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In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. (2005). PubMed. Retrieved from [Link]
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Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. (2010). AACR Journals. Retrieved from [Link]
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In vitro and In vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. (2005). AACR Journals. Retrieved from [Link]
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(PDF) In vivo screening models of anticancer drugs. (2018). ResearchGate. Retrieved from [Link]
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Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors. (2015). RePub, Erasmus University Repository. Retrieved from [Link]
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A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025). Labiotech.eu. Retrieved from [Link]
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Validating the Mechanism of Action of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically relevant therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] This guide focuses on a specific pyrazole-containing compound, 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine , and provides a comprehensive framework for validating its hypothesized mechanism of action as a kinase inhibitor.
For the purpose of this guide, we will postulate that 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine exerts its biological effects through the inhibition of one or more protein kinases, a common mechanism for compounds of this class.[6] To rigorously test this hypothesis, we will outline a series of robust experimental workflows and compare the potential performance of our topic compound against established kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel small molecules.
The Kinase Inhibitor Hypothesis: A Logical Starting Point
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole core is a common feature in many approved kinase inhibitors, making this a rational starting point for our investigation. This guide will therefore proceed with the hypothesis that 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine functions as a kinase inhibitor.
To provide a framework for comparison, we will consider two well-characterized kinase inhibitors with distinct profiles:
-
Dasatinib: A potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).
-
Lapatinib: A dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases, used in the treatment of HER2-positive breast cancer.
By comparing the experimental outcomes for our topic compound with those of Dasatinib and Lapatinib, we can gain valuable insights into its potential potency, selectivity, and cellular effects.
Experimental Validation: A Multi-Faceted Approach
Validating the mechanism of action of a potential drug candidate is a critical and multi-step process.[7][8] It requires a convergence of evidence from biochemical, biophysical, and cell-based assays to build a compelling case.[9][10] Our approach will be divided into three key stages:
-
Target Engagement: Does the compound physically interact with its intended target(s) in a cellular context?
-
Downstream Pathway Analysis: Does target engagement translate into the modulation of downstream signaling events?
-
Phenotypic Assays: Do the molecular effects of the compound result in a measurable and relevant cellular phenotype?[11][12][13]
The following sections will detail the experimental protocols for each stage, providing a step-by-step guide for researchers.
Section 1: Confirming Target Engagement
The foundational step in validating our hypothesis is to demonstrate direct binding of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine to protein kinases within a cellular environment. We will employ two complementary and powerful techniques for this purpose: the Cellular Thermal Shift Assay (CETSA) and a Kinobeads-based competition binding assay.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[14][15][16] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[17][18]
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors) to approximately 80% confluency.
-
Compound Treatment: Treat the cells with 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine, Dasatinib, Lapatinib (e.g., 10 µM), or a DMSO vehicle control for 1-2 hours.
-
Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.[14]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[14]
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[14]
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Perform a standard Western blot to detect the amount of the soluble target kinase in each sample.[19][20][21]
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
Kinobeads Competition Binding Assay
Principle: This chemical proteomics approach utilizes beads derivatized with broad-spectrum, immobilized kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome.[22][23] By pre-incubating cell lysates with a free test compound, one can assess its ability to compete with the kinobeads for binding to specific kinases.[24][25][26] The bound kinases are then identified and quantified by mass spectrometry.
Workflow Diagram:
Caption: Workflow for the Kinobeads competition binding assay.
Experimental Protocol: Kinobeads Assay
-
Cell Lysate Preparation: Prepare a native cell lysate from the chosen cell line, ensuring the preservation of protein integrity.
-
Compound Incubation: Incubate the cell lysate with varying concentrations of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine, Dasatinib, Lapatinib, or a DMSO control.
-
Kinobeads Incubation: Add the kinobeads slurry to the pre-incubated lysates and incubate to allow for the capture of kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins pulled down in each condition. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates competitive binding and thus, target engagement.
Comparative Data Summary: Target Engagement
| Compound | Putative Target(s) | Expected CETSA Result | Expected Kinobeads Result |
| 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine | To be determined | Thermal shift of specific kinase(s) | Dose-dependent reduction in bead binding of specific kinase(s) |
| Dasatinib | ABL, SRC family kinases, etc. | Thermal shift of known targets | Dose-dependent reduction in bead binding of known targets |
| Lapatinib | EGFR, HER2 | Thermal shift of EGFR and HER2 | Dose-dependent reduction in bead binding of EGFR and HER2 |
Section 2: Elucidating Downstream Pathway Modulation
Once target engagement is confirmed, the next crucial step is to determine if this binding event leads to a functional consequence on downstream signaling pathways. Western blotting is a cornerstone technique for this purpose, allowing for the quantification of changes in protein phosphorylation, a key indicator of kinase activity.[19][20][21]
Western Blotting for Phosphoprotein Analysis
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest. By using antibodies that specifically recognize the phosphorylated forms of downstream substrates, we can assess the inhibitory effect of our compounds on the target kinase's activity.
Signaling Pathway Diagram (Hypothetical Kinase Cascade):
Caption: A hypothetical kinase signaling cascade and the point of inhibition.
Experimental Protocol: Phosphoprotein Western Blot
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine, Dasatinib, Lapatinib, or DMSO for a specified time.
-
Stimulation: Stimulate the cells with an appropriate growth factor or cytokine (e.g., EGF for EGFR/HER2 pathways) to activate the signaling cascade.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[27]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., phospho-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.
-
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. A decrease in the ratio of the phosphorylated substrate to the total substrate in compound-treated cells compared to the control indicates inhibition of the upstream kinase.
Comparative Data Summary: Downstream Signaling
| Compound | Target Pathway | Downstream Marker | Expected Western Blot Result |
| 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine | To be determined | To be determined | Reduction in phosphorylation of specific substrate(s) |
| Dasatinib | BCR-ABL, SRC | p-CrkL, p-STAT5 | Dose-dependent decrease in p-CrkL and p-STAT5 |
| Lapatinib | EGFR, HER2 | p-ERK, p-Akt | Dose-dependent decrease in p-ERK and p-Akt |
Section 3: Assessing Cellular Phenotypic Consequences
The ultimate goal of a targeted therapy is to elicit a specific, desired cellular response. Phenotypic assays are designed to measure these functional outcomes.[11][12][13][28][29] For a hypothesized kinase inhibitor with potential anticancer activity, a cell viability assay is a fundamental starting point.
Cell Viability Assay
Principle: These assays measure the overall health of a cell population and can indicate whether a compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. There are numerous methods available, many of which rely on metabolic activity (e.g., MTT or resazurin reduction) or ATP content as a proxy for cell number.
Workflow Diagram:
Caption: Workflow for a cell viability assay.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed a cancer cell line, predicted to be sensitive to the hypothesized target, into a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine, Dasatinib, Lapatinib, and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Reagent Addition and Incubation: Add a viability reagent (e.g., resazurin) to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of viable cells against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).
Comparative Data Summary: Cellular Phenotype
| Compound | Target Cell Line(s) | Expected IC50 Range |
| 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine | To be determined based on target ID | To be determined |
| Dasatinib | K562 (CML) | Low nanomolar |
| Lapatinib | SK-BR-3 (HER2+ breast cancer) | Mid-nanomolar to low micromolar |
Conclusion
This guide has outlined a systematic and robust approach to validating the hypothesized mechanism of action of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine as a kinase inhibitor. By employing a combination of target engagement, downstream signaling, and phenotypic assays, researchers can build a comprehensive understanding of this novel compound's biological activity. The comparative framework, using Dasatinib and Lapatinib as benchmarks, provides a valuable context for interpreting the experimental data and assessing the potential of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine as a therapeutic candidate. Successful validation of its mechanism of action is a critical step in the journey from a promising molecule to a potential life-saving medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
